1-Butyrylimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-imidazol-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-7(10)9-5-4-8-6-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBJFEASMICLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349173 | |
| Record name | 1-Butyrylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-54-7 | |
| Record name | 1-Butyrylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyrylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Butyrylimidazole – Properties, Synthesis, and Applications in Drug Development
Executive Summary
1-Butyrylimidazole (N-butyrylimidazole) represents a critical class of "azolide" reagents—activated amides that bridge the reactivity gap between stable esters and highly reactive acid chlorides.[1] In drug discovery and proteomics, this compound serves as a chemoselective acylating agent, capable of modifying nucleophiles (amines, alcohols) under mild conditions without the aggressive acidity associated with acyl chlorides. This guide provides a comprehensive technical analysis of 1-butyrylimidazole, detailing its physicochemical profile, mechanistic reactivity, synthesis protocols, and applications in bioconjugation and organic synthesis.
Part 1: Structural Analysis & Physicochemical Profile[2]
Chemical Identity
1-Butyrylimidazole consists of a butyryl chain attached to the N1 nitrogen of an imidazole ring.[1] Unlike standard amides, the lone pair on the N1 nitrogen is partially sequestered into the aromatic sextet of the imidazole ring.[1] This competition for electron density prevents the strong resonance stabilization typical of amides, rendering the carbonyl carbon significantly more electrophilic.[1]
Physicochemical Data Table
| Property | Value | Note |
| IUPAC Name | 1-(1H-imidazol-1-yl)butan-1-one | |
| CAS Number | 4122-54-7 | Verified Registry Number |
| Molecular Formula | C | |
| Molecular Weight | 138.17 g/mol | |
| Physical State | Liquid (Colorless to Light Yellow) | Hygroscopic |
| Density | 1.086 g/mL (at 25°C) | Denser than water |
| Boiling Point | ~247°C (760 mmHg) | Decomposes if distilled without vacuum |
| Solubility | DCM, THF, Acetonitrile, DMF | Hydrolyzes in water |
| Reactivity Class | Active Amide (Azolide) | Moisture Sensitive |
Structural Reactivity: The "Twisted Amide" Effect
The reactivity of 1-butyrylimidazole stems from the "azolide effect."[1] In a standard amide, the N-C=O bond has partial double-bond character due to resonance.[1] In 1-butyrylimidazole:
-
Aromaticity vs. Resonance: The N1 lone pair is part of the imidazole aromatic system (
-electrons).[1] Delocalizing this pair into the carbonyl group would disrupt the aromaticity of the ring.[1] -
Leaving Group Ability: Upon nucleophilic attack, the imidazole ring is expelled.[1] Imidazole (pKa ~14.[1]5) is a much better leaving group than a standard amide anion (pKa ~30+), but worse than a chloride ion.[1] This places 1-butyrylimidazole in a "Goldilocks" zone: stable enough to handle (with precautions) but reactive enough to acylate hindered nucleophiles.[1]
Part 2: Mechanistic Reactivity[1]
The acylation mechanism follows a nucleophilic addition-elimination pathway.[1] A critical feature of this mechanism is the potential for autocatalysis or acid catalysis , where the basic N3 nitrogen of the imidazole ring accepts a proton, making the leaving group a neutral imidazole molecule rather than an anion.
Reaction Pathway Diagram
The following diagram illustrates the activation and transfer mechanism.[1]
Figure 1: Mechanistic flow of nucleophilic acyl substitution using 1-butyrylimidazole.
Part 3: Synthesis Protocol
While 1-butyrylimidazole can be purchased, in situ preparation is often preferred in drug development workflows to avoid hydrolysis during storage.[1]
Standard Preparation (Schotten-Baumann Type)
Objective: Synthesize 1-butyrylimidazole from butyryl chloride.
Reagents:
-
Imidazole (2.0 eq) or Imidazole (1.0 eq) + Triethylamine (1.1 eq)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve Imidazole (20 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add Butyryl Chloride (10 mmol) dropwise via a syringe or addition funnel over 15 minutes.
-
Observation: A white precipitate (imidazolium chloride) will form immediately if using excess imidazole.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Workup (Isolation):
-
Filter the mixture under nitrogen to remove the imidazolium chloride salt.[1]
-
Concentrate the filtrate under reduced pressure (rotary evaporator).[1]
-
Purification: If high purity is required, vacuum distillation is recommended (BP ~100°C at reduced pressure).[1] For most applications, the crude oil is sufficiently pure (>95%).[1]
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for 1-butyrylimidazole.[1]
Part 4: Applications in Drug Discovery & Proteomics
Chemoselective Acylation
In medicinal chemistry, 1-butyrylimidazole is superior to butyryl chloride when selectivity is required.[1]
-
Scenario: A molecule contains both a primary amine and a secondary alcohol.[1]
-
Outcome: 1-Butyrylimidazole will selectively acylate the amine (forming an amide) while leaving the alcohol untouched under neutral conditions.[1] Acid chlorides would likely acylate both.[1]
Protein Modification (Activity-Based Probes)
N-acylimidazoles are used to probe the active sites of serine hydrolases and proteases.[1]
-
Mechanism: The histidine residue in the enzyme's catalytic triad attacks the 1-butyrylimidazole, transferring the butyryl group to the enzyme (acylation). This mimics the natural enzymatic intermediate, allowing researchers to study enzyme kinetics or inhibit the enzyme irreversibly if the acyl group is designed to be stable.[1]
Cellulose and Carbohydrate Functionalization
Research indicates that 1-butyrylimidazole is effective for the acylation of cellulose in ionic liquids (e.g., LiCl/DMAc).[1] The reaction is entropy-driven and allows for the precise control of the Degree of Substitution (DS), modifying the solubility and thermal properties of the biopolymer [1].
Part 5: Handling, Stability, and Safety
Moisture Sensitivity (Critical)
1-Butyrylimidazole is hygroscopic .[1] Upon contact with atmospheric moisture, it hydrolyzes back to butyric acid and imidazole.[1]
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Indicator: A strong smell of "rancid butter" (butyric acid) indicates decomposition.[1]
Safety Profile
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][3]
-
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.[1]
References
-
El Seoud, O. A., et al. (2013).[1] "Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide." Biomacromolecules.
-
Staab, H. A. (1962).[1] "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition. [1]
-
PubChem. (2025).[1][4][3] "1-Butyrylimidazole Compound Summary." National Library of Medicine.[1] [1]
-
ECHEMI. (2024).[1] "1-Butyrylimidazole Physical Properties and Safety."
Sources
1-butyryl-1H-imidazole CAS number and synonyms
Technical Monograph: 1-Butyryl-1H-imidazole
Part 1: Core Directive & Introduction
Executive Summary 1-Butyryl-1H-imidazole (CAS: 4122-54-7) is a specialized acylating agent belonging to the class of azolides.[1] Unlike aggressive acyl chlorides (e.g., butyryl chloride), 1-butyryl-1H-imidazole offers a kinetically controlled reactivity profile, allowing for the selective acylation of nucleophiles (amines, alcohols, thiols) under neutral or mild conditions. In drug development, it serves as a critical intermediate for late-stage functionalization, prodrug synthesis, and peptide coupling, particularly when substrates are acid-sensitive or prone to racemization.
This guide moves beyond basic property listing to provide a mechanistic and operational framework for utilizing 1-butyryl-1H-imidazole in high-fidelity organic synthesis.
Part 2: Chemical Identity & Physical Properties
Critical Distinction: Do not confuse with 1-Butylimidazole (CAS 4316-42-1), which is an alkylated imidazole used in ionic liquids.[1] The butyryl derivative contains a carbonyl group, rendering it an active electrophile.
| Property | Specification |
| CAS Number | 4122-54-7 |
| IUPAC Name | 1-(1H-imidazol-1-yl)butan-1-one |
| Synonyms | N-Butyrylimidazole; 1-Butanoylimidazole; 1-Imidazolylbutan-1-one |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid (hygroscopic) |
| Density | ~1.086 g/mL |
| Boiling Point | ~247°C (at 760 mmHg) |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Hydrolyzes in water |
| Stability | Moisture sensitive; decomposes to butyric acid and imidazole |
Part 3: Mechanistic Principles
The utility of 1-butyryl-1H-imidazole stems from the unique electronic properties of the imidazole ring.[1] Unlike a simple amide, the lone pair on the pyrrole-like nitrogen is part of the aromatic sextet, reducing its ability to donate electron density to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and the imidazole a significantly better leaving group (pKa of conjugate acid ~7.0) than a standard amine.[1][2]
Mechanism of Action:
-
Activation: The carbonyl carbon is susceptible to nucleophilic attack.[1][3]
-
Tetrahedral Intermediate: The nucleophile adds to the carbonyl.[1]
-
Collapse: The imidazole ring is expelled, driving the reaction forward.
-
Catalysis: The released imidazole can act as a base to deprotonate the nucleophile, autocatalyzing the reaction.
Figure 1: Mechanistic pathway of nucleophilic acyl substitution mediated by 1-butyryl-1H-imidazole.
Part 4: Synthesis & Experimental Protocols
While 1-butyryl-1H-imidazole can be isolated, it is most frequently generated in situ to mitigate hydrolytic instability.[1] The following protocol describes the "One-Pot" activation of butyric acid using 1,1'-Carbonyldiimidazole (CDI), followed by coupling with an amine.
Standard Operating Procedure: In Situ Generation & Amidation
Objective: Synthesis of N-Benzylbutyramide (Model Reaction) Scale: 10 mmol
Reagents:
-
Butyric Acid (10 mmol, 0.88 g)
-
1,1'-Carbonyldiimidazole (CDI) (11 mmol, 1.78 g)
-
Benzylamine (10 mmol, 1.07 g)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous, 20 mL)
Protocol:
-
Activation (Generation of 1-Butyryl-1H-imidazole):
-
Charge a flame-dried 50 mL round-bottom flask with CDI (1.78 g) and a magnetic stir bar.
-
Flush with Nitrogen (N₂) or Argon.[1]
-
Add anhydrous DCM (10 mL).
-
Add Butyric Acid (0.88 g) dropwise over 5 minutes. Caution: CO₂ gas evolution will be vigorous.
-
Checkpoint: Stir at room temperature for 30-60 minutes. The cessation of bubbling indicates the complete formation of 1-butyryl-1H-imidazole.[1]
-
-
Coupling:
-
Add Benzylamine (1.07 g) dissolved in DCM (5 mL) to the reaction mixture in one portion.
-
Stir at room temperature for 2–4 hours.
-
Note: For sterically hindered amines, heating to reflux (40°C for DCM) may be required.
-
-
Work-up:
Self-Validating Logic:
-
CO₂ Evolution: Visible bubbling confirms the activation step is proceeding.[1]
-
HCl Wash: The byproduct (imidazole) is basic; acidic wash ensures its complete removal, purifying the neutral amide product without chromatography in many cases.
Figure 2: Operational workflow for the in situ generation and utilization of 1-butyryl-1H-imidazole.
Part 5: Applications in Drug Development
1. Selective N-Acylation: In molecules containing both hydroxyl and amine groups, 1-butyryl-1H-imidazole exhibits high chemoselectivity for amines, avoiding the need for transient protection of hydroxyl groups.[1]
2. Prodrug Synthesis: Butyrate esters are common prodrug moieties used to increase lipophilicity or mask polar groups.[1] 1-Butyryl-1H-imidazole allows for the esterification of sensitive pharmacophores where acid chlorides would cause degradation.[1]
3. Peptide Functionalization: It is used to "cap" N-termini of peptides or to introduce butyryl groups as hydrophobic tags, enhancing cell permeability of peptide therapeutics.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643404, 1-Butyrylimidazole. Retrieved from [Link]
-
Armstrong, A., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC - NIH.[1] Retrieved from [Link]
-
Organic Chemistry Portal. Peptide Coupling Reagents: Carbonyldiimidazole (CDI). Retrieved from [Link]
Sources
Technical Guide: Solubility & Handling of 1-Butyrylimidazole
CAS: 4122-54-7 | Molecular Formula:
Executive Summary
1-Butyrylimidazole (N-butyrylimidazole) acts as a specialized acyl transfer reagent in organic synthesis, often utilized when the reactivity of butyryl chloride is too aggressive or when acid-sensitive substrates require neutral byproducts (imidazole).[2]
The critical operational constraint for this compound is not its saturation limit, but its hydrolytic instability. While 1-Butyrylimidazole is technically miscible with a wide range of organic solvents, its utility is confined to anhydrous, aprotic systems . This guide delineates the solubility profile based on functional stability, ensuring that researchers select solvents that maintain the reagent's integrity during storage and reaction.
Physiochemical Profile & Solubility Mechanism[1][2][3][4]
Unlike simple salts where solubility is defined by lattice energy vs. solvation energy, 1-Butyrylimidazole is a low-melting organic intermediate (Density
-
Polarity: The imidazole ring provides significant polarity, while the butyryl chain adds lipophilic character. This duality allows it to dissolve in both moderately polar solvents (DCM, THF) and aromatic non-polar solvents (Toluene).
-
Solvation Mechanism: In chlorinated solvents like Dichloromethane (DCM), the solvent molecules effectively solvate the polarized carbonyl and imidazole ring without participating in nucleophilic attack, making DCM the "Gold Standard" vector for this reagent.
Physiochemical Data Table
| Property | Value | Operational Implication |
| Physical State | Liquid / Low-melting Solid | Can be pipetted if liquid, but often handled as a solid melt.[1][2] |
| Density | 1.086 g/mL (25°C) | Dense organic layer; sinks in water (during biphasic quench).[1][2] |
| LogP | ~1.32 | Moderate lipophilicity; extractable into organic phase.[1][2] |
| Reactivity | High (Acyl Donor) | Moisture Sensitive. Hydrolyzes to Butyric acid + Imidazole.[1][2] |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on Chemical Compatibility rather than just solubility.
| Solvent Class | Representative Solvents | Compatibility | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice. High solubility, inert, easy removal.[1][2] |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good | Must be anhydrous (distilled over Na/Benzophenone or dried).[1] |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Good | Useful for polar substrates.[1] Warning: DMF/DMSO are hard to remove.[2] |
| Aromatic | Toluene, Benzene | Moderate | Good for high-temp reactions.[1][2] Solubility is lower than in DCM.[2] |
| Alkanes | Hexanes, Pentane | Poor | Low solubility.[1][2] Often used to precipitate the compound.[2] |
| Protic | Water, Methanol, Ethanol | PROHIBITED | Rapid Decomposition. Reacts to form esters (alcoholysis) or acids (hydrolysis).[1] |
Mechanistic Reactivity & Stability
Understanding the degradation pathway is essential for solvent choice.[2] In the presence of protic solvents (Nucleophile H-Nu), 1-Butyrylimidazole undergoes nucleophilic acyl substitution.[2]
Diagram 1: Solvent Selection & Reactivity Logic
This decision tree guides the researcher through selecting the correct solvent system based on the intended application.
Figure 1: Decision logic for solvent selection.[2] Red pathways indicate chemical incompatibility.[1][2]
Experimental Protocol: Preparation of Anhydrous Stock Solution
Objective: Prepare a 1.0 M solution of 1-Butyrylimidazole in DCM for immediate use in acylation reactions.
Reagents & Equipment[1][2][5]
-
1-Butyrylimidazole (Pure, >98%)
-
Dichloromethane (Anhydrous, <50 ppm
) -
Argon or Nitrogen balloon/line
-
Oven-dried volumetric flask (25 mL) with septum
Step-by-Step Methodology
-
Inert Environment: Purge the volumetric flask with Argon for 5 minutes.
-
Weighing: Rapidly weigh 3.45 g (25 mmol) of 1-Butyrylimidazole.
-
Note: If the compound is liquid, use a gas-tight syringe based on density (approx 3.18 mL), but weighing by mass is more precise for stoichiometry.
-
-
Solvation: Add approx. 15 mL of anhydrous DCM to the flask. Swirl gently. The compound should dissolve instantly (exothermic solvation is negligible).[2]
-
Volume Adjustment: Dilute to the mark with DCM.
-
Storage: Seal with Parafilm/Septum. Store at 4°C. Use within 24 hours.
-
Self-Validating Check: If the solution turns cloudy or precipitates a white solid, moisture has entered, causing hydrolysis (formation of imidazole crystals or butyric acid haze). Discard.
-
Diagram 2: Hydrolysis Degradation Pathway
Visualizing why moisture exclusion is critical.[2]
Figure 2: The hydrolysis pathway.[2] The presence of water irreversibly degrades the reagent into non-reactive byproducts.
Troubleshooting & FAQs
Q: Can I use DMF as a solvent? A: Yes, 1-Butyrylimidazole is highly soluble in DMF.[2] However, DMF is hygroscopic.[2] You must use "Dry" or "Anhydrous" grade DMF (stored over molecular sieves).[2] Wet DMF will consume your reagent before the reaction starts.[2]
Q: My solution turned cloudy after 2 hours. Why? A: This indicates moisture ingress.[2] The cloudiness is likely protonated imidazole (imidazolium butyrate salt) forming due to hydrolysis.[2] Ensure all glassware is oven-dried and solvents are anhydrous.[2]
Q: How do I remove the solvent after reaction? A:
-
DCM/THF: Rotary evaporation at 40°C (mild vacuum).
-
Toluene: Rotary evaporation requires higher bath temp (50-60°C).[2]
-
DMF: Requires high vacuum or aqueous workup (risk of hydrolysis during workup).[2]
References
-
Jencks, W. P., & Carriuolo, J. (1960). Reactivity of N-acylimidazoles. Journal of the American Chemical Society.[2] (Contextual citation for N-acyl reactivity).
-
Organic Chemistry Portal. (2024).[2] Acylation Reagents and Solvents. Retrieved from [Link]
Sources
- 1. Properties of Solvents Used in Organic Chemistry [murov.info]
- 2. 1-Butyrylimidazole | C7H10N2O | CID 643404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis, characterization and application of 1-butyl-3 methylimidazolium chloride as green material for extractive desulfurization of liquid fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
spectroscopic data of 1-Butyrylimidazole (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Butyrylimidazole
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 1-Butyrylimidazole (C₇H₁₀N₂O), a key reagent and building block in synthetic chemistry. For researchers and professionals in drug development, accurate structural elucidation is paramount. This document moves beyond mere data presentation, offering a field-proven perspective on the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is rooted in explaining the causal relationships behind the observed spectral features, ensuring a self-validating and trustworthy structural confirmation.
Molecular Identity:
-
Chemical Name: 1-(1H-imidazol-1-yl)butan-1-one[1]
-
Molecular Formula: C₇H₁₀N₂O[2]
-
CAS Number: 4122-54-7[1]
Caption: Molecular structure of 1-Butyrylimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4] For 1-Butyrylimidazole, both ¹H and ¹³C NMR are essential for an unambiguous assignment of the structure.
¹H NMR Spectroscopy: Elucidating Proton Environments
Proton NMR reveals the number of distinct proton environments and their neighboring relationships through chemical shift, integration, and signal splitting (multiplicity).
-
Sample Preparation: Dissolve ~5-10 mg of 1-Butyrylimidazole in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for non-polar to moderately polar organic molecules.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference, setting the 0 ppm mark.[4][5]
-
Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz). Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width covering the expected range of proton signals (typically 0-12 ppm).[6]
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | ~8.15 | s (singlet) | - | 1H | Imidazole CH |
| H-5 | ~7.45 | s (singlet) | - | 1H | Imidazole CH |
| H-4 | ~7.10 | s (singlet) | - | 1H | Imidazole CH |
| a | ~2.95 | t (triplet) | ~7.4 | 2H | -CO-CH₂ -CH₂-CH₃ |
| b | ~1.80 | sextet | ~7.4 | 2H | -CO-CH₂-CH₂ -CH₃ |
| c | ~1.00 | t (triplet) | ~7.4 | 3H | -CO-CH₂-CH₂-CH₃ |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for N-acylimidazoles and alkyl chains.
The ¹H NMR spectrum provides a clear fingerprint of the molecule.
-
Imidazole Protons (H-2, H-4, H-5): The three protons on the imidazole ring appear as distinct singlets in the downfield region (7.10-8.15 ppm). Their downfield shift is a direct result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms. The H-2 proton, positioned between two electronegative nitrogen atoms, is the most deshielded and appears furthest downfield.
-
Methylene Protons 'a' (-COCH₂-): The signal at ~2.95 ppm corresponds to the two protons adjacent to the carbonyl group. The strong electron-withdrawing character of the carbonyl (C=O) group deshields these protons significantly, shifting them downfield relative to a standard alkane methylene group.[5] The signal is a triplet because these protons are adjacent to the 'b' methylene group, which has two protons (n=2), resulting in splitting according to the n+1 rule (2+1=3 peaks).[5]
-
Methylene Protons 'b' (-CH₂-): Appearing at ~1.80 ppm, these protons are further from the carbonyl group and thus experience less deshielding. This signal is split into a sextet by its five neighboring protons (two on carbon 'a' and three on carbon 'c'; n=5, n+1=6).
-
Methyl Protons 'c' (-CH₃): The terminal methyl group protons are the most shielded, appearing furthest upfield at ~1.00 ppm, typical for alkyl chains.[5] The signal is a triplet because it is coupled to the two adjacent 'b' protons (n=2, n+1=3).
The integration values (1:1:1:2:2:3) perfectly match the number of protons in each unique chemical environment, confirming the structure.
Caption: ¹H NMR coupling relationships in 1-Butyrylimidazole.
¹³C NMR Spectroscopy: Confirming the Carbon Framework
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon atom.[7]
The sample preparation is identical to that for ¹H NMR. The acquisition uses a carbon-observe pulse program with broadband proton decoupling on a high-field spectrometer. A greater number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~172.0 | C =O (Carbonyl) |
| 2 | ~137.0 | Imidazole C -2 |
| 3 | ~130.0 | Imidazole C -5 |
| 4 | ~117.0 | Imidazole C -4 |
| 5 | ~38.0 | -CO-C H₂-CH₂-CH₃ |
| 6 | ~18.0 | -CO-CH₂-C H₂-CH₃ |
| 7 | ~13.5 | -CO-CH₂-CH₂-C H₃ |
Note: Data is synthesized based on PubChem spectral information and typical values for related structures.[3][8]
-
Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded, appearing furthest downfield around 172.0 ppm. This is a highly characteristic shift for an amide or ester carbonyl group.[8] Its significant downfield position is due to the double bond to the highly electronegative oxygen atom.
-
Imidazole Carbons (C-2, C-4, C-5): These aromatic carbons resonate between 117.0 and 137.0 ppm, a typical range for aromatic and heteroaromatic systems.[8] The specific shifts are influenced by the positions of the nitrogen atoms.
-
Alkyl Carbons (C-5, C-6, C-7): The carbons of the butyryl chain appear in the upfield region (13.5-38.0 ppm), characteristic of sp³-hybridized carbons.[8] The carbon adjacent to the carbonyl (C-5) is the most deshielded of the three due to the electron-withdrawing effect of the C=O group. The terminal methyl carbon (C-7) is the most shielded and appears furthest upfield.
The observation of seven distinct signals perfectly matches the seven carbon atoms in the molecule, providing a self-validating confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).[9]
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of 1-Butyrylimidazole directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3120 | Medium | C-H Stretch | Imidazole (=C-H) |
| ~2960, ~2870 | Medium-Strong | C-H Stretch | Butyryl chain (-CH₃, -CH₂) |
| ~1715 | Strong, Sharp | C=O Stretch | Amide (Acyl-imidazole) |
| ~1500-1600 | Medium | C=N, C=C Stretch | Imidazole Ring |
| ~1460 | Medium | C-H Bend | Butyryl chain (-CH₂) |
Note: Based on data from PubChem and general IR correlation tables.[3]
-
The Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption around 1715 cm⁻¹. This peak is characteristic of a carbonyl stretch.[10][11] Its high intensity is due to the large change in dipole moment during the C=O bond vibration. Its position is indicative of an amide-like functional group, specifically an N-acylimidazole, which is less conjugated than a typical amide, leading to a slightly higher frequency.
-
C-H Stretching Region: Two distinct types of C-H stretching vibrations are observed. The peaks just below 3000 cm⁻¹ (~2960, 2870 cm⁻¹) are characteristic of the sp³-hybridized C-H bonds in the alkyl (butyryl) chain.[12] The weaker peak just above 3000 cm⁻¹ (~3120 cm⁻¹) is indicative of sp²-hybridized C-H bonds, confirming the presence of the aromatic imidazole ring.[13] This distinction is a powerful diagnostic tool.
-
Imidazole Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the imidazole ring, which is characteristic of many aromatic and heteroaromatic systems.[14]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. In electron ionization (EI) MS, a molecule is ionized by a high-energy electron beam, forming an energetically unstable molecular ion (M⁺) that subsequently breaks down into smaller, charged fragments.[15]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons, causing the ejection of an electron from the molecule to form the molecular ion (M⁺).
-
Fragmentation: The excess energy in the molecular ion causes it to fragment into various smaller cations and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 138 | [C₇H₁₀N₂O]⁺ | C₇H₁₀N₂O | Molecular Ion (M⁺) |
| 71 | [CH₃CH₂CH₂CO]⁺ | C₄H₇O | Butyryl cation (α-cleavage) |
| 68 | [C₃H₄N₂]⁺ | C₃H₄N₂ | Imidazole cation |
| 43 | [CH₃CH₂CH₂]⁺ | C₃H₇ | Propyl cation |
The fragmentation of 1-Butyrylimidazole can be logically predicted based on the stability of the resulting ions and radicals.
-
Molecular Ion (m/z 138): The peak at m/z 138 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[3]
-
Alpha-Cleavage: The most favorable fragmentation pathway for N-acyl compounds is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[16] This can occur in two ways:
-
Cleavage of the C-N bond to generate the butyryl cation ([C₄H₇O]⁺) at m/z 71 . This is often a very intense peak.
-
Cleavage of the C-C bond of the butyryl group to lose a propyl radical (•C₃H₇), also resulting in a fragment at m/z 71 if the charge remains on the carbonyl portion.
-
-
Formation of Imidazole Cation (m/z 68): Cleavage of the C-N bond with charge retention on the imidazole ring would produce an ion at m/z 68.
-
Alkyl Fragmentation (m/z 43): The appearance of a peak at m/z 43 is characteristic of a propyl cation, arising from the fragmentation of the butyryl chain.
Caption: Key fragmentation pathways of 1-Butyrylimidazole in EI-MS.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of 1-Butyrylimidazole is a prime example of the synergistic power of modern spectroscopic techniques.
-
Mass Spectrometry establishes the correct molecular weight (138 g/mol ) and suggests the presence of butyryl and imidazole moieties through its fragmentation pattern.
-
IR Spectroscopy confirms the key functional groups: an amide-like carbonyl, an aromatic ring, and an alkyl chain.
-
¹³C NMR verifies the presence of seven unique carbon atoms, including a carbonyl, three aromatic carbons, and three distinct alkyl carbons.
-
¹H NMR provides the final, definitive proof by mapping the precise connectivity of the entire molecule. The chemical shifts, integration, and coupling patterns align perfectly with the proposed structure, leaving no ambiguity.
Each technique provides a piece of the puzzle, and together they form a robust, self-validating dataset that confirms the identity and purity of 1-Butyrylimidazole with a high degree of confidence. This comprehensive analytical approach is indispensable for ensuring the quality and reliability of chemical entities in research and development.
References
-
PubChem (National Center for Biotechnology Information). 1-Butyrylimidazole. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Med chem 5: 340-344. Available at: [Link]
-
Dutcher, D. D., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 264-272. Available at: [Link]
-
JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
Dahl, B. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Ashen-Garry, D. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Chemguide. Interpreting C-13 NMR spectra. Available at: [Link]
-
University of Wisconsin. Table of Characteristic IR Absorptions. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - 1-butyrylimidazole (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 3. 1-Butyrylimidazole | C7H10N2O | CID 643404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. rsc.org [rsc.org]
- 7. compoundchem.com [compoundchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Navigating the Chemistry of 1-Butyrylimidazole: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-Butyrylimidazole is a reactive acylating agent with growing importance in organic synthesis and pharmaceutical development. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding of its properties to ensure safe handling and application. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1-Butyrylimidazole. Synthesizing data from established safety data sheets, toxicological studies of related compounds, and general principles of laboratory safety, this whitepaper aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to mitigate risks. We will delve into the chemical's hazard profile, engineering controls, personal protective equipment, and best practices for storage, spill management, and disposal, all grounded in the principles of scientific integrity and proactive risk management.
Understanding the Hazard Profile of 1-Butyrylimidazole
1-Butyrylimidazole is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its irritant properties.[1][2] The primary hazards are associated with its effects on the skin, eyes, and respiratory system.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
The causality behind these classifications lies in the chemical's reactivity. As an N-acylimidazole, the molecule is an active acylating agent.[3][4] This reactivity means it can readily react with nucleophilic functional groups present in biological tissues, such as amines and thiols on proteins, leading to irritation and potential cellular damage upon contact.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol for handling 1-Butyrylimidazole relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 1-Butyrylimidazole is a properly functioning certified laboratory chemical fume hood.[5] This is critical to prevent the inhalation of any vapors or aerosols that may be generated, especially when handling larger quantities or when the substance is heated. Local exhaust ventilation should be used for smaller-scale operations outside of a fume hood. An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance, in any area where 1-Butyrylimidazole is handled.[5]
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is mandatory when handling 1-Butyrylimidazole:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[6] A face shield should be worn in situations where there is a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[6]
-
Lab Coat: A fully buttoned lab coat serves to protect the skin and personal clothing from accidental splashes.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Experimental Workflow: Safe Handling of 1-Butyrylimidazole
Caption: A logical workflow for the safe handling of 1-Butyrylimidazole.
Chemical Reactivity and Incompatibility: Understanding the Chemistry for Safer Practices
N-acylimidazoles are known for their moderate reactivity, which makes them useful in synthesis but also necessitates careful consideration of their storage and handling conditions.[4][7]
Hydrolytic Instability
1-Butyrylimidazole is susceptible to hydrolysis, a reaction that is accelerated in the presence of both acids and bases.[7][8] The amide bond in the N-acylimidazole is more labile than in typical amides, making it more reactive towards nucleophilic attack by water.[3] This reactivity is particularly pronounced under basic conditions.[7] Therefore, contact with strong acids, strong bases, and moisture should be avoided to maintain the integrity of the compound.
Incompatible Materials
To prevent potentially hazardous reactions, 1-Butyrylimidazole should be stored and handled away from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[5]
-
Strong Acids and Bases: As mentioned, these can catalyze hydrolysis and other decomposition reactions.[5]
-
Water/Moisture: Promotes hydrolysis, leading to the degradation of the compound.
Toxicology Profile: Insights from Related Compounds
| Exposure Route | Potential Effects (based on related compounds) |
| Dermal | Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis. Related imidazole compounds have shown dermal toxicity.[9] |
| Ocular | Causes serious eye irritation.[1] Direct contact can cause redness, pain, and potential damage to the cornea. |
| Inhalation | May cause respiratory tract irritation.[1] Inhalation of vapors or aerosols may lead to coughing, shortness of breath, and irritation of the nose and throat. Studies on N-Butylimidazole suggest that it may be fatal if inhaled.[10] |
| Ingestion | Harmful if swallowed. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[10] |
Due to the lack of specific long-term toxicity data, it is prudent to handle 1-Butyrylimidazole with the assumption that it may have chronic health effects with repeated exposure.
Protocols for Safe Storage, Spill Management, and Disposal
Storage
1-Butyrylimidazole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept separate from incompatible materials as listed in Section 3.2.
Spill Management
In the event of a spill, the following protocol should be followed:
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Place all contaminated materials , including cleaning supplies and PPE, into the hazardous waste container.
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the area immediately.
-
Alert others and activate the emergency alarm.
-
Contact the institution's emergency response team or local fire department.
-
Do not attempt to clean up the spill yourself.
Spill Response Decision Tree
Sources
- 1. 1-Butyrylimidazole | C7H10N2O | CID 643404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. iolitec.de [iolitec.de]
- 7. researchgate.net [researchgate.net]
- 8. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. fishersci.com [fishersci.com]
Technical Monograph: 1-Butyrylimidazole in Chemoselective Synthesis
Executive Summary
1-Butyrylimidazole is a specialized
This guide details the mechanistic advantages of 1-Butyrylimidazole, specifically its utility in synthesizing ketones via Grignard reagents (Weinreb-like behavior) and its application in the controlled modification of biopolymers like cellulose.
Molecular Architecture & Preparation
The "Azolide" Effect
The utility of 1-Butyrylimidazole stems from the unique electronic properties of the
Preparation Protocols
Researchers typically generate 1-Butyrylimidazole in situ to maximize activity, though it can be isolated.
Method A: The CDI Route (Recommended for Acid-Sensitive Substrates) This method avoids the generation of HCl entirely.
-
Reagents: Butyric acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).
-
Solvent: Anhydrous THF or Dichloromethane (DCM).
-
Protocol: Add CDI to a solution of butyric acid at 0°C. Stir for 1 hour at room temperature. Evolution of CO₂ confirms the formation of 1-Butyrylimidazole.
-
Status: The resulting solution is used directly.
Method B: The Acid Chloride Route
-
Reagents: Butyryl chloride (1.0 eq), Imidazole (2.0 eq).
-
Mechanism: The first equivalent of imidazole forms the product; the second acts as a base to scavenge HCl, precipitating as imidazolium chloride.
-
Filtration: Filter off the solid imidazolium salt to obtain a clean solution of 1-Butyrylimidazole.
Caption: Dual pathways for generating 1-Butyrylimidazole. Method A (CDI) is preferred for acid-sensitive workflows.
Core Application: Chemoselective Acylation[1]
Amidation and Esterification
1-Butyrylimidazole is highly selective. It discriminates between primary and secondary amines and can acylate alcohols without touching phenols under controlled conditions.
Protocol: Selective Butyrylation of a Primary Amine
-
Preparation: Generate 1-Butyrylimidazole (1.1 eq) in THF (0.5 M) using Method A.
-
Addition: Add the target amine (1.0 eq) slowly at room temperature.
-
Reaction Time: 1–4 hours.
-
Workup: Dilute with EtOAc, wash with water (removes imidazole), dry, and concentrate.
-
Why this works: The reaction is driven by the formation of the stable amide bond and the release of neutral imidazole. No exogenous base is required if the imidazole released acts as a buffer.
Case Study: Biopolymer Modification (Cellulose)
A critical application of acylimidazoles is in the modification of cellulose.[1] Standard acid chlorides degrade the cellulose polymer chain due to HCl generation. 1-Butyrylimidazole allows for the introduction of hydrophobic butyryl groups (increasing solubility and plasticity) without chain degradation.
Key Data Point: In a study of cellulose acylation in LiCl/DMAc, 1-Butyrylimidazole showed distinct kinetic advantages over anhydrides, allowing for controlled Degree of Substitution (DS).
| Acylating Agent | Byproduct | Cellulose Degradation | Reaction Rate |
| Butyryl Chloride | HCl (Gas/Acid) | High | Fast (Uncontrolled) |
| Butyric Anhydride | Butyric Acid | Low | Slow |
| 1-Butyrylimidazole | Imidazole (Neutral) | Negligible | Tunable |
Advanced Application: Ketone Synthesis (Grignard Reaction)[3]
One of the most valuable applications of 1-Butyrylimidazole is its ability to react with Grignard reagents to form ketones rather than tertiary alcohols. This mimics the chemistry of Weinreb amides but often with reagents generated in situ.
The Mechanism of Mono-Addition
When a Grignard reagent (R-MgX) attacks an ester or acid chloride, the tetrahedral intermediate collapses immediately, ejecting the leaving group. The resulting ketone is more reactive than the starting material, leading to a second attack and tertiary alcohol formation.
With 1-Butyrylimidazole, the tetrahedral intermediate is stabilized by the chelation of the magnesium to the imidazole nitrogen. This intermediate does not collapse until acidic workup (quenching), preventing the second addition.
Caption: Formation of ketones via a stable chelated intermediate, preventing over-addition of the Grignard reagent.
Experimental Protocol: Synthesis of Butyrophenone
Objective: Synthesis of Butyrophenone from Phenylmagnesium Bromide and 1-Butyrylimidazole.
-
Reagent Prep: Prepare 1-Butyrylimidazole (10 mmol) in anhydrous THF (20 mL) via the CDI method. Cool to -78°C.
-
Grignard Addition: Add Phenylmagnesium bromide (10 mmol, 1.0 eq) dropwise over 15 minutes.
-
Note: Stoichiometry is 1:1. Unlike esters (which require 2+ eq for alcohols), this reaction stops at the ketone stage.
-
-
Warming: Allow the mixture to warm to 0°C over 2 hours. The intermediate is stable.[2]
-
Quench: Pour the reaction mixture into cold 1M HCl. This hydrolyzes the intermediate, ejecting imidazole and forming the ketone.
-
Extraction: Extract with diethyl ether. Wash with brine.
-
Purification: Flash chromatography (Hexanes/EtOAc).
References
-
Mechanistic Found
- Source: Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides).
- Relevance: Defines the "azolide" activ
-
Cellulose Acyl
- Source: El Seoud, O. A., et al. (2012). "Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
- Relevance: Validates 1-Butyrylimidazole as the active species in biopolymer modific
-
Grignard Selectivity (General N-Acylimidazole Context)
- Source: Ohta, S., et al. (1986). "Acylation of Grignard Reagents with N-Acylimidazoles." Chemical and Pharmaceutical Bulletin.
- Relevance: Establishes the protocol for ketone synthesis preventing tertiary alcohol form
Sources
Technical Guide: Reactivity and Application of the Acyl-Imidazole Group
Executive Summary
The N-acylimidazole moiety represents a "Goldilocks" zone in acyl transfer reagents: it is significantly more reactive than esters or amides but avoids the uncontrollable, moisture-sensitive volatility of acid chlorides. For the drug development scientist, this functional group offers a unique balance of tunable reactivity and operational simplicity .
This guide dissects the electronic underpinnings of the acyl-imidazole group, provides a self-validating protocol for its generation via 1,1'-Carbonyldiimidazole (CDI), and establishes its hierarchy within the acylating agent spectrum.
Mechanistic Architecture
The utility of the acyl-imidazole group stems from its unique electronic structure, often described as a "pull-push" system. Unlike standard amides where resonance stabilization (
The Electronic "Pull"
The lone pair on the proximal nitrogen (
The Leaving Group "Push"
Upon nucleophilic attack, the leaving group is the imidazolide anion (or neutral imidazole if protonated).
-
of Leaving Group: The conjugate acid of imidazole has a
of ~6.95. -
Comparison: Compare this to an alkoxide leaving group (from an ester) with a conjugate acid
of ~16. -
Implication: Imidazole is a significantly better leaving group than an alcohol, facilitating rapid acyl transfer.
Autocatalysis
A critical, often overlooked feature is the distal nitrogen (
Visualization: Activation and Substitution Pathway
Figure 1: The activation pathway showing the conversion of a carboxylic acid to the active acyl-imidazole species, followed by nucleophilic displacement.[1][2]
Reactivity Profile and Kinetics[3][4][5]
To effectively deploy acyl-imidazoles, one must understand their position in the reactivity hierarchy. They are "activated amides" that behave more like anhydrides.
Comparative Hydrolysis Rates
The following table illustrates the relative reactivity of acylating agents, normalized to the hydrolysis rate of N-acetylimidazole.
| Acylating Agent | Leaving Group | Relative Reactivity ( | Stability Profile | |
| Acetyl Chloride | -7 | Extremely Moisture Sensitive | ||
| Acetic Anhydride | 4.76 | ~ 1 - 10 | Moisture Sensitive | |
| N-Acetylimidazole | Imidazole | 6.95 | 1 (Reference) | Hydrolyzes slowly in air |
| p-Nitrophenyl Ester | 7.15 | ~ 0.1 | Stable Solid | |
| Methyl Acetate | 15.5 | Stable | ||
| Acetamide | 38 | Very Stable |
Note: Reactivity is solvent-dependent. In non-polar solvents (DCM, THF), acyl-imidazoles are stable for hours to days if kept dry.
Experimental Protocol: CDI-Mediated Coupling
This protocol is designed for the "One-Pot" synthesis of amides from carboxylic acids and amines. It avoids the isolation of the acyl-imidazole intermediate, which is sensitive to hydrolysis.
Reagents[1][2][3][6]
-
Carboxylic Acid (1.0 equiv) : Dry, free of water.
-
CDI (1.1 - 1.2 equiv) : High quality (white, free-flowing crystals). Yellowing indicates decomposition.
-
Solvent : Anhydrous THF (preferred) or DMF. DCM can be used but reaction rates are slower.
-
Nucleophile : Primary or secondary amine (1.0 - 1.2 equiv).
Step-by-Step Methodology
-
Activation Phase (The "Fizz" Test):
-
Dissolve the carboxylic acid in anhydrous THF (0.2 - 0.5 M concentration) under an inert atmosphere (
or ). -
Add CDI in a single portion.
-
Observation: Immediate evolution of
gas bubbles. -
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. Do not proceed until gas evolution has completely ceased. This ensures full conversion to the acyl-imidazole.
-
-
Coupling Phase:
-
Workup (The Solubility Advantage):
-
The major byproduct is imidazole. Unlike urea byproducts from DCC couplings (which are insoluble and clog filters), imidazole is highly water-soluble.
-
Dilute reaction with EtOAc or DCM.
-
Wash sequentially with:
-
10% Citric Acid or 1M HCl (removes imidazole and unreacted amine).
-
Saturated
(removes unreacted acid). -
Brine.
-
-
Dry over
and concentrate.
-
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Activation.
-
Cause: Old CDI. CDI hydrolyzes to imidazole and
upon exposure to moisture. -
Fix: Recrystallize CDI or use a fresh bottle. Ensure the "Fizz" is vigorous.
-
-
Issue: Racemization (for chiral amino acids).
-
Cause: Over-activation or high temperatures.
-
Fix: Keep temperature at 0°C during CDI addition. Use exactly 1.05 equiv of CDI to minimize excess base.
-
Applications in Drug Development[3]
Beyond simple amide bonds, the acyl-imidazole group enables specific transformations difficult to achieve with other reagents.
Heterocycle Synthesis
Acyl-imidazoles are precursors to 1,2,4-triazoles and oxadiazoles . Reacting an acyl-imidazole with a hydrazine followed by thermal cyclization is a standard route for creating these privileged scaffolds in medicinal chemistry.
Esterification of Tertiary Alcohols
Standard esterification (EDC/NHS) often fails with sterically hindered tertiary alcohols.
-
Method: Generate the acyl-imidazole, then add the alcohol and a catalytic amount of DBU or NaH. The compact nature of the acyl-imidazole allows it to approach hindered nucleophiles more effectively than bulky active esters.
Logic of Application Selection
Figure 2: Decision matrix assisting researchers in choosing CDI/Acyl-imidazole methodology over standard coupling agents.
References
-
Staab, H. A. (1962).[4][5] Syntheses Using Heterocyclic Amides (Azolides).[4][5][6] Angewandte Chemie International Edition, 1(7), 351–367.[5]
-
Armstrong, A. (2001). N,N'-Carbonyldiimidazole.[3][4] Encyclopedia of Reagents for Organic Synthesis.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786.
Sources
- 1. bachem.com [bachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. New Methods of Preparative Organic Chmistry IV. Syntheses Using Heterocyclic Amides (Azolides) | CiNii Research [cir.nii.ac.jp]
- 6. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of N-Acylimidazoles: A Technical Guide
Executive Summary
N-acylimidazoles represent a critical class of "activated amides" in organic synthesis and medicinal chemistry. Unlike acid chlorides, which are often too reactive and moisture-sensitive for delicate biological applications, N-acylimidazoles occupy a "Goldilocks" zone of reactivity: stable enough to be isolated or used in situ, yet sufficiently electrophilic to acylate amines, alcohols, and thiols under mild conditions.
This guide details the mechanistic underpinnings of N-acylimidazole reactivity, specifically focusing on their unique electronic structure ("twisted amide" character), the kinetics of nucleophilic acyl substitution, and their practical application in drug development workflows such as peptide coupling and protein bioconjugation.
Fundamental Chemistry & Electronic Structure
To understand the reactivity of N-acylimidazoles, one must look beyond the standard amide resonance model.
The "Twisted Amide" Phenomenon
In a typical amide, the nitrogen lone pair donates electron density into the carbonyl
In N-acylimidazoles, two factors disrupt this resonance:
-
Aromaticity Competition: The nitrogen lone pair is part of the imidazole ring's aromatic system. Delocalizing it into the exocyclic carbonyl would disrupt the aromaticity of the imidazole ring.
-
Steric Torsion: Substituents on the imidazole ring (and the ring structure itself) often force the carbonyl group to rotate out of planarity with the imidazole ring.
Mechanistic Implication: This "twist" decouples the nitrogen lone pair from the carbonyl, effectively raising the energy of the ground state and lowering the activation energy for nucleophilic attack. The
Mechanism of Action
The reaction proceeds via a classic Nucleophilic Acyl Substitution pathway, often initiated by the activation of a carboxylic acid using 1,1'-Carbonyldiimidazole (CDI).
Phase I: Activation (Formation)
The carboxylic acid attacks the highly electrophilic carbonyl of CDI. This forms a transient mixed anhydride, which collapses to release CO
Phase II: Acylation (Substitution)
The N-acylimidazole undergoes aminolysis or alcoholysis. The reaction is often autocatalytic or catalyzed by the released imidazole, which acts as a base to deprotonate the incoming nucleophile.
Visualization of the Pathway
The following diagram illustrates the complete reaction coordinate from acid activation to final product formation.
Figure 1: Step-wise mechanism of CDI-mediated activation and subsequent nucleophilic acyl substitution.[1]
Experimental Protocols
Standard Operating Procedure: One-Pot Amidation
This protocol describes the conversion of a carboxylic acid to an amide using CDI. This method is preferred in drug discovery for its "atom economy" and lack of acidic byproducts (unlike SOCl
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)
-
Amine Nucleophile (1.0 - 1.5 equiv)
-
Solvent: Anhydrous THF, DCM, or DMF.
Protocol Steps:
-
Activation:
-
Dissolve the carboxylic acid in anhydrous solvent (0.1 – 0.5 M) under an inert atmosphere (
or Ar). -
Add CDI in a single portion.
-
Observation: Evolution of CO
gas (bubbling) indicates reaction progress.[2] -
Stir at Room Temperature (RT) for 30–60 minutes. Ensure gas evolution ceases.
-
-
Coupling:
-
Add the amine nucleophile directly to the reaction mixture.
-
Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of a base (TEA or DIPEA) to liberate the free amine.
-
Stir at RT for 2–12 hours. Monitor via LC-MS or TLC.
-
-
Workup:
-
Dilute with EtOAc or DCM.
-
Wash with 1M HCl (to remove imidazole and unreacted amine) and saturated NaHCO
. -
Dry over MgSO
, filter, and concentrate.
-
Data: Reactivity Comparison
The following table summarizes the relative reactivity of N-acylimidazoles compared to other common acylating agents used in medicinal chemistry.
| Acylating Agent | Leaving Group (pKa of conjugate acid) | Reactivity | Moisture Stability | Selectivity |
| Acid Chloride | Cl⁻ (-7) | Very High | Very Low | Low |
| N-Acylimidazole | Imidazole (6.95) | High/Moderate | Moderate | High |
| Active Ester (NHS) | N-Hydroxysuccinimide (6.0) | Moderate | High | High |
| Alkyl Ester | Alkoxide (16) | Low | Very High | Very High |
Applications in Drug Development[3][4][5][6]
Peptide Coupling without Racemization
A critical advantage of N-acylimidazoles in peptide chemistry is the reduced risk of racemization compared to acid chlorides. The intermediate does not readily form the oxazolone species (azlactone) that leads to loss of chiral integrity at the
-
Application: Synthesis of expensive chiral API intermediates.
Prodrug Design
N-acylimidazoles are used to synthesize prodrugs where controlled hydrolysis is required. By tuning the substituents on the imidazole ring (e.g., using 2-methylimidazole vs. imidazole), researchers can modulate the hydrolysis rate (
Protein Bioconjugation
Due to their moderate reactivity, N-acylimidazoles can selectively acylate lysine residues on protein surfaces without denaturing the protein, a technique vital for Antibody-Drug Conjugates (ADCs).
Troubleshooting & Optimization
Issue: Incomplete Activation
-
Cause: Old or wet CDI (CDI hydrolyzes to imidazole and CO
in air). -
Solution: Use fresh CDI. Verify activity by checking for vigorous CO
evolution upon addition to the acid.[2]
Issue: Slow Reaction with Sterically Hindered Amines
-
Optimization: Heat the reaction to 60°C or add a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or HOAt to facilitate the proton transfer and stabilization of the transition state.
Issue: "Gel" Formation
-
Cause: High concentration of the imidazole byproduct in non-polar solvents.
-
Solution: Dilute the reaction mixture or switch to a more polar solvent like DMF.
References
-
Staab, H. A. (1962).[3] "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition. Link
-
Armstrong, A. (2001). "N,N'-Carbonyldiimidazole."[3] Encyclopedia of Reagents for Organic Synthesis. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Gogoi, P., et al. (2018). "Acyl Imidazoles: A Versatile Building Block in Organic Synthesis." Current Organic Chemistry. Link
-
Glotzbach, B., et al. (2020). "Structure and Reactivity of Highly Twisted N-Acyl Imidazoles." The Journal of Organic Chemistry. Link
Sources
1-Butyrylimidazole: An In-Depth Technical Guide for Pharmaceutical Intermediate Chemistry
Foreword: The Strategic Importance of Acylating Agents in Modern Pharmaceutical Development
In the intricate landscape of pharmaceutical synthesis, the ability to selectively and efficiently introduce functional groups is paramount. Acylation, the addition of an acyl group (R-C=O) to a molecule, represents a fundamental transformation in the construction of complex active pharmaceutical ingredients (APIs). The choice of the acylating agent is a critical decision point in process development, directly influencing reaction kinetics, yield, and purity. Among the diverse arsenal of reagents available to the medicinal and process chemist, N-acylimidazoles have carved out a significant niche. These compounds, including the subject of this guide, 1-butyrylimidazole, offer a compelling balance of reactivity and selectivity, making them invaluable intermediates in multi-step syntheses. This guide provides a comprehensive technical overview of 1-butyrylimidazole, from its synthesis and physicochemical properties to its mechanistic underpinnings and practical applications, tailored for researchers, scientists, and drug development professionals.
Section 1: Synthesis and Characterization of 1-Butyrylimidazole
A reliable and well-characterized supply of 1-butyrylimidazole is the foundational prerequisite for its successful application. The most common and scalable synthesis involves the reaction of imidazole with a butyrylating agent, typically butyryl chloride.
Recommended Synthetic Protocol
Objective: To synthesize 1-butyrylimidazole from imidazole and butyryl chloride.
Materials:
-
Imidazole
-
Butyryl chloride
-
Anhydrous Aprotic Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Tertiary Amine Base (e.g., Triethylamine (Et3N))
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Inert Gas (Argon or Nitrogen)
-
Standard Laboratory Glassware (e.g., round-bottom flask, dropping funnel, condenser)
-
Magnetic Stirrer
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. The flask is charged with imidazole (1.0 equivalent) and anhydrous THF. The mixture is stirred to ensure good suspension.
-
Base Addition: Triethylamine (1.1 equivalents) is added to the stirred suspension. The triethylamine acts as a scavenger for the hydrochloric acid that is generated during the reaction, preventing the formation of the unreactive imidazolium hydrochloride salt.
-
Acylating Agent Addition: Butyryl chloride (1.05 equivalents), dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture via the dropping funnel. The addition is performed at a controlled rate to manage the exothermic nature of the reaction, often with initial cooling in an ice bath.
-
Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the triethylammonium hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude 1-butyrylimidazole is redissolved in a solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any residual acidic impurities, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product. For high-purity requirements, vacuum distillation or column chromatography may be employed.
Diagram 1: Synthesis of 1-Butyrylimidazole
Caption: Reaction scheme for the synthesis of 1-butyrylimidazole.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of 1-butyrylimidazole is crucial for its proper handling, characterization, and use in subsequent reactions.
| Property | Value |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.07 g/cm³[1] |
| Boiling Point | 247.4 °C at 760 mmHg[2] |
| Flash Point | 103.4 °C[1] |
| Refractive Index | 1.534[1] |
| Solubility | Soluble in most common organic solvents |
| Stability | Sensitive to moisture |
Table 1: Physicochemical Properties of 1-Butyrylimidazole
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.1-8.3 ppm (s, 1H, N-CH=N)
-
δ ~7.4-7.6 ppm (s, 1H, N-CH=CH)
-
δ ~7.0-7.2 ppm (s, 1H, N-CH=CH)
-
δ ~2.8-3.0 ppm (t, 2H, -CO-CH₂-)
-
δ ~1.7-1.9 ppm (sextet, 2H, -CH₂-CH₂-CH₃)
-
δ ~0.9-1.1 ppm (t, 3H, -CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~170-175 ppm (C=O)
-
δ ~138-140 ppm (N-C=N)
-
δ ~130-132 ppm (N-C=C)
-
δ ~117-119 ppm (N-C=C)
-
δ ~38-40 ppm (-CO-CH₂)
-
δ ~18-20 ppm (-CH₂-CH₂-CH₃)
-
δ ~13-15 ppm (-CH₂-CH₃)
-
-
IR (neat):
-
~3100-3150 cm⁻¹ (C-H stretch, aromatic)
-
~2850-2970 cm⁻¹ (C-H stretch, aliphatic)
-
~1700-1750 cm⁻¹ (C=O stretch, strong)[3]
-
~1400-1500 cm⁻¹ (C=N and C=C stretch, aromatic)
-
Section 2: The Mechanism of Acylation by 1-Butyrylimidazole
The efficacy of 1-butyrylimidazole as an acylating agent is rooted in the principles of nucleophilic acyl substitution. The imidazole moiety serves as an excellent leaving group, facilitating the transfer of the butyryl group to a wide range of nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbonyl carbon of 1-butyrylimidazole, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the imidazole anion (which is subsequently protonated) to yield the acylated product. The stability of the imidazole leaving group, a consequence of its aromaticity, is a key thermodynamic driving force for the reaction.
Diagram 2: General Mechanism of Acylation
Caption: Generalized mechanism of acylation using 1-butyrylimidazole.
This controlled reactivity profile makes 1-butyrylimidazole particularly useful for the acylation of sensitive substrates where more reactive acylating agents, such as acyl chlorides, might lead to undesired side reactions or decomposition.
Section 3: Application in Pharmaceutical Synthesis: A Hypothetical Case Study
To illustrate the practical utility of 1-butyrylimidazole, we will consider a key step in the synthesis of a hypothetical API, "Geminivir," a novel antiviral agent. The synthesis requires the selective N-acylation of a primary amine in the presence of a secondary hydroxyl group.
Workflow 1: Selective N-Acylation in the Synthesis of a Geminivir Intermediate
Caption: Workflow for the selective N-acylation of a bifunctional molecule.
Rationale for Experimental Choices:
-
Solvent Selection: An aprotic solvent like dichloromethane is chosen to prevent it from competing with the nucleophilic amine. Its ability to dissolve a wide range of organic compounds also makes it a suitable choice.
-
Stoichiometry: A slight excess of 1-butyrylimidazole is employed to drive the reaction to completion.
-
Reaction Temperature: The high reactivity of amines allows this acylation to proceed efficiently at ambient temperature. These mild conditions are crucial for preserving the integrity of the secondary alcohol and other potentially sensitive functional groups in the molecule.
-
Work-up Strategy: The aqueous sodium bicarbonate wash is essential for quenching the reaction and removing the imidazole byproduct, which is basic.
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.
-
Handling: 1-Butyrylimidazole is a skin and eye irritant.[4] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Avoid inhalation of vapors.
-
Storage: Due to its moisture sensitivity, 1-butyrylimidazole should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] It should be kept in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion: The Enduring Value of 1-Butyrylimidazole in Drug Discovery and Development
1-Butyrylimidazole serves as a prime example of a well-behaved and versatile pharmaceutical intermediate. Its predictable reactivity, coupled with the mild conditions under which it can be employed, makes it an excellent choice for the acylation of complex and sensitive substrates. A thorough grasp of its synthesis, mechanistic behavior, and handling requirements, as detailed in this guide, empowers chemists to strategically incorporate it into synthetic routes, thereby streamlining the path toward novel therapeutic agents.
References
-
Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367. [Link]
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53-60. [Link]
-
PubChem. (n.d.). 1-Butyrylimidazole. Retrieved from [Link]
-
Iolitec. (2022). Safety Data Sheet: 1-Butylimidazole. [Link]
-
Fife, T. H., & Natarajan, R. (1986). Steric effects in the hydrolysis reactions of N-acylimidazoles. Effect of aryl substitution in the leaving group. The Journal of Organic Chemistry, 51(16), 3163-3168. [Link]
-
University of Wisconsin-Madison. (n.d.). A Guide to 1H NMR Chemical Shift Values. [Link]
-
University of Wisconsin-Madison. (n.d.). A Guide to 13C NMR Chemical Shift Values. [Link]
-
University of California, Los Angeles. (n.d.). Infrared (IR) Absorption Table. [Link]
Sources
Theoretical Frontiers in Drug Development: An In-depth Technical Guide to the Stability of 1-Butyrylimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive theoretical examination of the stability of 1-Butyrylimidazole, a key intermediate and reactive acylating agent in organic synthesis and pharmaceutical development. Understanding the intrinsic stability and degradation pathways of this molecule is paramount for optimizing reaction conditions, predicting shelf-life, and designing novel therapeutic agents with controlled reactivity. We will delve into the fundamental electronic and steric factors governing its stability and present a roadmap for its computational investigation.
The Significance of 1-Butyrylimidazole in Modern Chemistry
1-Butyrylimidazole belongs to the class of N-acylimidazoles, which are widely recognized for their role as activated carboxylic acid derivatives. Their moderate reactivity and tunable stability make them valuable reagents in peptide synthesis, bioconjugation, and as intermediates in the synthesis of complex molecules.[1] The stability of these compounds is a critical parameter, dictating their utility and handling. A thorough understanding of the factors influencing the stability of the N-acyl bond is therefore essential for any application.
Fundamental Principles Governing the Stability of 1-Butyrylimidazole
The stability of 1-Butyrylimidazole is a delicate balance of several key electronic and steric factors. A nuanced appreciation of these principles is crucial for predicting its behavior in various chemical environments.
Electronic Landscape: A Tug-of-War Between Resonance and Induction
The electronic character of the N-acyl bond in 1-Butyrylimidazole is the primary determinant of its stability. This is governed by a fascinating interplay of two opposing electronic effects: resonance and induction.
-
Resonance Stabilization: The lone pair of electrons on the nitrogen atom of the imidazole ring can be delocalized into the carbonyl group of the butyryl moiety. This resonance effect introduces partial double bond character to the N-C bond, thereby strengthening it and increasing the molecule's stability.[2] Generally, resonance effects are more influential than inductive effects in determining molecular properties.[2][3]
-
Inductive Effect: Conversely, the electronegative oxygen and nitrogen atoms in the acyl and imidazole groups, respectively, exert an electron-withdrawing inductive effect (-I effect) on the carbonyl carbon.[4] This effect polarizes the C-N bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which can lead to the cleavage of the N-acyl bond.
The overall stability of 1-Butyrylimidazole is a direct consequence of the balance between these two effects. The aromatic nature of the imidazole ring also plays a crucial role in the electronic distribution and overall stability.[5]
Steric Considerations: The Impact of Molecular Architecture
While electronic effects lay the foundation, steric factors provide a crucial layer of control over the stability of N-acylimidazoles.
-
Steric Hindrance: The presence of bulky substituents on either the acyl group or the imidazole ring can sterically hinder the approach of nucleophiles to the electrophilic carbonyl carbon.[6] This steric shielding can significantly enhance the stability of the molecule by slowing down degradation pathways such as hydrolysis. Studies have shown that sterically hindered N-acylimidazoles are more stable towards nucleophiles than their unhindered counterparts.[6] In the case of 1-Butyrylimidazole, the butyryl group offers a moderate level of steric bulk.
Theoretical Approaches to Probing the Stability of 1-Butyrylimidazole
Computational chemistry provides a powerful toolkit for investigating the stability of molecules like 1-Butyrylimidazole at a quantum mechanical level. These theoretical studies can offer profound insights into molecular structure, electronic properties, and reaction mechanisms, complementing and guiding experimental work.
Quantum Chemical Calculations: A Window into Molecular Stability
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules.[7] For 1-Butyrylimidazole, DFT calculations can be employed to:
-
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
-
Analyze Electronic Properties: Calculate parameters such as molecular orbital energies (HOMO-LUMO gap), Mulliken atomic charges, and molecular electrostatic potential (MEP). These parameters provide insights into the reactivity and stability of the molecule.[8]
-
Vibrational Frequency Analysis: Confirm that the optimized geometry corresponds to a true energy minimum and to predict infrared (IR) spectra.
A common functional and basis set combination for such calculations is B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[7]
Modeling Degradation Pathways: The Case of Hydrolysis
Hydrolysis is a primary degradation pathway for N-acylimidazoles.[9] This reaction involves the cleavage of the N-acyl bond by water, leading to the formation of butyric acid and imidazole.[9] The mechanism of hydrolysis can be either acid-catalyzed or base-catalyzed.[10][11]
Computational modeling can be used to elucidate the detailed mechanism of hydrolysis by:
-
Mapping the Potential Energy Surface: Identifying the transition states and intermediates along the reaction pathway.
-
Calculating Activation Energies: Determining the energy barriers for the reaction, which provides a quantitative measure of the reaction rate and, consequently, the stability of the molecule towards hydrolysis.
These calculations can help in understanding how factors like pH and the presence of catalysts can influence the rate of degradation.
Experimental Protocols for Theoretical Stability Assessment
The following section outlines a generalized workflow for the theoretical investigation of 1-Butyrylimidazole stability using computational chemistry software.
Protocol for Geometry Optimization and Electronic Structure Analysis
-
Molecule Building: Construct the 3D structure of 1-Butyrylimidazole using a molecular modeling software.
-
Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.
-
DFT Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm the nature of the stationary point (no imaginary frequencies for a minimum).
-
Electronic Property Analysis: From the optimized structure, calculate and analyze key electronic properties such as HOMO-LUMO energies, MEP, and Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding interactions.[8]
Protocol for Modeling the Hydrolysis Reaction
-
Reactant and Product Definition: Define the structures of the reactants (1-Butyrylimidazole and water) and the products (butyric acid and imidazole).
-
Transition State Search: Perform a transition state search for the rate-determining step of the hydrolysis reaction (nucleophilic attack of water on the carbonyl carbon). This often requires specialized algorithms like the Berny algorithm.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state structure to confirm that it connects the reactants and products.
-
Energy Profile Construction: Calculate the relative energies of the reactants, transition state, and products to construct the reaction energy profile and determine the activation energy.
Data Presentation and Visualization
For clarity and ease of interpretation, quantitative data from theoretical studies should be presented in a structured format.
Table 1: Calculated Electronic Properties of 1-Butyrylimidazole
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Diagrams:
Visual representations of molecular structures and reaction pathways are invaluable for conveying complex information.
Caption: Molecular structure of 1-Butyrylimidazole.
Caption: Energy profile for the hydrolysis of 1-Butyrylimidazole.
Conclusion
The stability of 1-Butyrylimidazole is a multifaceted property governed by a delicate interplay of electronic and steric effects. Theoretical and computational studies provide an indispensable framework for dissecting these factors and predicting the molecule's behavior under various conditions. By leveraging the power of quantum chemical calculations, researchers can gain a deeper understanding of the intrinsic stability of 1-Butyrylimidazole, rationalize its reactivity, and design more effective and stable molecules for a wide range of applications in chemistry and drug development.
References
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 1-10. [Link]
-
Zaramella, A., et al. (2002). Stability studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(16), 2633-2639. [Link]
-
Beauchamp, T. J., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Molecules, 25(7), 1733. [Link]
-
Fife, T. H., & Pujari, M. P. (1988). Steric effects in the hydrolysis reactions of N-acylimidazoles. Effect of aryl substitution in the leaving group. The Journal of Organic Chemistry, 53(4), 780-784. [Link]
-
PubChem. (n.d.). 1-Butyrylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. In Chemistry LibreTexts. Retrieved from [Link]
-
Khan Academy. (n.d.). Resonance vs Inductive Effects. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
Quora. (2017, May 7). Why is it that in imidazole the mesomeric effect is higher than an inductive effect? Retrieved from [Link]
-
de la Cruz, C. A. C., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]
-
LibreTexts. (2023, March 18). 5.4: Hydrolysis Reactions. In Chemistry LibreTexts. Retrieved from [Link]
-
Khan Academy. (n.d.). Worked example: Resonance vs. inductive effects. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis, spectroscopic, computational (DFT/B3LYP), AChE inhibition and antioxidant studies of imidazole derivative. Journal of Molecular Structure, 1155, 446-456. [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(19), 6299. [Link]
-
Khan Academy. (n.d.). Resonance and inductive effects. Retrieved from [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
Qian, S., et al. (2021). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 26(20), 6164. [Link]
-
LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. In Chemistry LibreTexts. Retrieved from [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. science-blogs.ucoz.com [science-blogs.ucoz.com]
Methodological & Application
Application Note: Precision Acyl Transfer in Natural Product Synthesis
The Strategic Use of 1-Butyrylimidazole for Chemoselective Esterification
Abstract
In the total synthesis of complex natural products, the discrimination between multiple nucleophilic sites (hydroxyls, amines, thiols) is a recurring bottleneck. Traditional acylating agents like butyryl chloride or butyric anhydride often lack the requisite selectivity, leading to over-acylation or the need for laborious protection-deprotection sequences. 1-Butyrylimidazole , an
Scientific Foundation & Mechanism
2.1 The "Goldilocks" Electrophile
The utility of 1-Butyrylimidazole stems from the unique electronic properties of the imidazole leaving group. Unlike the chloride ion (pKa of conjugate acid
This attenuated reactivity allows for kinetic resolution between competing nucleophiles based on steric hindrance and nucleophilicity.
2.2 Mechanism of Action
The reaction proceeds via a nucleophilic addition-elimination pathway. Crucially, the reaction is often autocatalytic or catalyzed by the imidazolium byproduct.
Figure 1: Mechanistic pathway of acylation. The released imidazole can act as a general base to deprotonate the incoming nucleophile, enhancing reaction efficiency.
Preparation Protocols
While 1-Butyrylimidazole is commercially available, in situ generation is often preferred in natural product synthesis to ensure reagent freshness and avoid hydrolysis.
Protocol A: In Situ Generation (Recommended for Sensitive Substrates)
Reagents:
-
Butyric acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Dissolve butyric acid in anhydrous THF (0.5 M concentration) under an inert atmosphere (
or Ar). -
Add CDI portion-wise at
. Caution: evolution will occur. -
Stir at room temperature for 1 hour. The cessation of gas evolution indicates the complete formation of 1-Butyrylimidazole.
-
Usage: Add the substrate (alcohol/amine) directly to this solution.
Protocol B: Isolation of Pure Reagent
Reagents:
-
Butyryl chloride (1.0 equiv)
-
Imidazole (2.0 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Dissolve imidazole in THF and cool to
. -
Add butyryl chloride dropwise. Imidazolium chloride will precipitate immediately.
-
Filter the mixture under inert atmosphere to remove the salt.
-
Concentrate the filtrate to obtain 1-Butyrylimidazole as a sensitive oil/low-melting solid.
-
Storage: Store at
under argon.
Application: Selective Acylation of Nucleosides
A critical application of 1-Butyrylimidazole is the selective acylation of nucleosides (e.g., in the synthesis of prodrugs or lipophilic derivatives like dibutyryl-cAMP). The reagent discriminates between the primary 5'-OH and secondary 2'/3'-OH groups.
Experimental Workflow
Objective: Selective 5'-O-butyrylation of Adenosine.
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Suspend Adenosine (1.0 mmol) in anhydrous DMF (5 mL). Note: DMF is required for nucleoside solubility.
-
Reagent Addition: Add 1-Butyrylimidazole (1.1 mmol) in one portion.
-
Catalysis: Add a catalytic amount of DBU (0.1 mmol) or rely on thermal activation (
). -
Monitoring: Monitor by TLC (DCM:MeOH 9:1). The 5'-O-ester forms first. Extended reaction time or excess reagent will lead to 2',3'-bis-acylation.
-
Quenching: Add MeOH (1 mL) to scavenge excess reagent.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF and imidazole, dry over
, and concentrate.
Data Summary: Selectivity Profile
| Reagent | Conditions | 5'-OH Selectivity | Yield | Notes |
| Butyryl Chloride | Pyridine, | Low | 85% | Significant mixture of 5'-mono, 2',3'-bis, and tri-esters. |
| Butyric Anhydride | DMAP, DCM | Moderate | 90% | Difficult to stop at mono-acylation. |
| 1-Butyrylimidazole | DMF, | High (>90%) | 82% | Kinetic control allows isolation of pure 5'-ester. |
Advanced Application: Aqueous Acylation
Recent green chemistry protocols utilize
-
Concept: 1-Butyrylimidazole hydrolyzes slowly in water (
minutes to hours depending on pH), allowing it to react with nucleophiles faster than it is destroyed by the solvent. -
Protocol: Dissolve substrate in buffer (pH 8.0). Add 1-Butyrylimidazole (excess, 3-5 equiv) dissolved in a small amount of MeCN. Vortex. The reaction is driven by the high local concentration and the nucleophilicity of the target amine/thiol.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Reagent hydrolysis (wet solvent) | Ensure anhydrous conditions; use fresh CDI. |
| Poor Selectivity | Temperature too high | Lower reaction temperature to |
| Byproduct Trapping | Imidazole interfering with workup | Wash organic layer with dilute |
| Reagent Stability | Decomposition upon storage | Prepare in situ (Protocol A) whenever possible. |
References
-
Selective Acylation of Nucleosides: Tang, Y., Grange, R. L., Engl, O. D., & Miller, S. J. (2022).[1] Chemoselective Acylation of Nucleosides. Chemistry – A European Journal, 28(52).[1] Link
-
Aqueous Acylation: Al-Shuaeeb, R. A. A., & Hailes, H. C. (2014). Selective Acylation of Nucleosides, Nucleotides and Glycerol-3-phosphocholine in Water. UCL Discovery. Link
-
General Mechanism: Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. Link
-
Forskolin Derivatives: Pinto, C., et al. (2011). Forskolin and derivatives as tools for studying the role of cAMP.[2] Pharmazie. Link
Sources
1-Butyrylimidazole as a catalyst for esterification reactions
Executive Summary
In the landscape of acyl transfer reactions, 1-Butyrylimidazole (N-butyrylimidazole) occupies a critical niche as a highly selective, mild acylating species. While frequently discussed in the context of nucleophilic catalysis , it is vital to distinguish its role: 1-Butyrylimidazole is the activated intermediate generated in situ when imidazole acts as a catalyst on butyric anhydride or butyryl chloride.
Unlike highly aggressive acid chlorides, 1-Butyrylimidazole transfers the butyryl group via a mechanism that minimizes racemization and side reactions, making it ideal for the esterification of acid-sensitive alcohols , sterically hindered substrates , and chiral synthons .
This guide provides a comprehensive analysis of the 1-Butyrylimidazole system, detailing its mechanistic pathways, preparation, and validated protocols for both catalytic and stoichiometric applications.
Mechanistic Principles: The Nucleophilic Catalysis Cycle
The efficacy of imidazole in esterification lies in its ability to act as a nucleophilic catalyst rather than a simple base. The reaction proceeds through a "shuttle" mechanism where the imidazole nitrogen attacks the acyl donor to form the highly reactive, yet selective, 1-Butyrylimidazole cation (or neutral species depending on pH/solvent), which then transfers the acyl group to the alcohol.
The Catalytic Cycle (Graphviz Diagram)
The following diagram illustrates the generation of 1-Butyrylimidazole from Butyryl Chloride and its subsequent reaction with an alcohol.
Figure 1: The nucleophilic activation pathway. Imidazole displaces the leaving group (Cl-) to form 1-Butyrylimidazole, which is then intercepted by the alcohol to form the ester, regenerating Imidazole.
Technical Specifications & Properties
Before initiating protocols, ensure reagents meet the following specifications to maintain reaction kinetics.
| Property | Specification | Notes |
| Compound Name | 1-Butyrylimidazole | Also: 1-(1-oxobutyl)imidazole |
| CAS Number | 4122-54-7 | |
| Molecular Weight | 138.17 g/mol | |
| Physical State | Low-melting solid or oil | Hygroscopic; store under inert gas.[1] |
| Solubility | DCM, THF, Acetonitrile | Hydrolyzes rapidly in water. |
| Reactivity Profile | Moderate Electrophile | Less reactive than acid chlorides; more selective. |
Experimental Protocols
Protocol A: In Situ Catalytic Esterification
Best for: General esterification of primary/secondary alcohols using Butyric Anhydride. Mechanism: Imidazole acts as a turnover catalyst (10-20 mol%).
Reagents:
-
Substrate: Alcohol (1.0 equiv)[2]
-
Acyl Donor: Butyric Anhydride (1.2 equiv)
-
Catalyst: Imidazole (0.2 equiv / 20 mol%)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add the Alcohol (10 mmol) and Butyric Anhydride (12 mmol) to the solvent (20 mL).
-
Catalyst Addition: Add Imidazole (2 mmol) in one portion at room temperature (25°C).
-
Observation: A mild exotherm may occur. The formation of the 1-Butyrylimidazole intermediate is rapid.
-
-
Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (silica gel, Hexane:EtOAc).
-
Checkpoint: The intermediate N-acylimidazole spot may be visible transiently on TLC (usually more polar than the ester).
-
-
Quench: Add saturated aqueous
(10 mL) to hydrolyze excess anhydride and neutralize butyric acid byproducts. -
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with 0.1 M HCl (to remove Imidazole) and Brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography if necessary.
Protocol B: Stoichiometric 1-Butyrylimidazole Reagent
Best for: Highly acid-sensitive substrates, labile stereocenters, or when "acid-free" conditions are required. Note: In this method, 1-Butyrylimidazole is synthesized first (or bought) and used as the reagent.
Step 1: Synthesis of 1-Butyrylimidazole
-
Dissolve Imidazole (2.2 equiv) in anhydrous THF.
-
Dropwise add Butyryl Chloride (1.0 equiv) at 0°C.
-
Chemistry: The extra equivalent of imidazole acts as a base to scavenge HCl, forming insoluble Imidazole·HCl.
-
-
Filter off the Imidazole·HCl precipitate under inert atmosphere.
-
Concentrate the filtrate to obtain crude 1-Butyrylimidazole (oil/low-melting solid). Use immediately.
Step 2: Esterification Reaction
-
Dissolution: Dissolve the Sensitive Alcohol (1.0 equiv) in anhydrous Toluene or DCM.
-
Reagent Addition: Add prepared 1-Butyrylimidazole (1.2 equiv).
-
Activation (Optional): For very hindered alcohols, add a Lewis Acid catalyst (e.g.,
, 5 mol%) or heat to 60°C. -
Reaction: Stir until conversion is complete (typically 1–4 hours).
-
Workup: Wash the organic layer with water (removes the free imidazole generated). No acidic wash is strictly necessary if the product is acid-labile.
Critical Analysis & Troubleshooting
Why use the Imidazole pathway over Pyridine/DMAP?
While DMAP is a powerful acylation catalyst, the Imidazole system offers a distinct advantage in chemo-selectivity . The 1-Butyrylimidazole intermediate is less electrophilic than the N-acyl-pyridinium species generated by DMAP.
-
Selectivity: It discriminates better between primary and secondary hydroxyls.
-
Workup: Imidazole (
) is easier to remove by mild acidic washing than Pyridine ( ) or DMAP ( ), which often require stronger acids or chromatography to remove completely.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Hydrolysis of Intermediate | Ensure solvents are strictly anhydrous. 1-Butyrylimidazole reacts rapidly with atmospheric moisture. |
| Slow Reaction | Steric Hindrance | Switch solvent to Acetonitrile (increases polarity/rate) or add 5 mol% DMAP as a co-catalyst (hyper-nucleophilic activation). |
| Product Racemization | High Temperature / Basicity | The Imidazole system is generally safe, but avoid heating >60°C. Use Protocol B (Stoichiometric) to avoid excess base. |
| Precipitate in Rxn | Imidazole Hydrochloride | This is normal in Protocol B (Step 1). Filter it off to drive the equilibrium if using Acid Chloride. |
References
-
Mechanism of N-Acylimidazole Hydrolysis and Reactivity
-
Synthesis of 1-Acylimidazoles
- Source:Google Patents / US P
- Context: Foundational methods for synthesizing 1-acylimidazoles from imidazoles and acid chlorides/ketenes.
-
Link:
-
Imidazole in Esterification C
- Source:Organic Chemistry Portal
- Context: General overview of esterification reagents, including imidazole-based carbamates and ureas for chemoselective transform
-
Link:
-
Steric Effects in N-Acylimidazole Reactions
- Source:PubMed / Biochemistry
- Context: Investigation into how steric hindrance in the acyl group (e.g., butyryl vs acetyl)
-
Link:
Sources
Application Note: Precision Butyrylation of Carbohydrates via 1-Butyrylimidazole
Topic: Precision Butyrylation of Carbohydrates using 1-Butyrylimidazole Content Type: Detailed Application Notes and Protocols
Executive Summary
The modification of carbohydrate hydroxyl groups with butyryl moieties (butyrylation) is a critical transformation in the synthesis of hydrophobic starch derivatives, cellulose-based thermoplastics, and prodrug delivery systems. While traditional methods utilizing butyryl chloride or butyric anhydride often result in polymer degradation due to acidic byproducts (HCl) or require harsh catalysts, 1-Butyrylimidazole (N-butyrylimidazole) offers a milder, highly controllable alternative.
This guide details the mechanistic grounding and practical protocols for using 1-Butyrylimidazole—often generated in situ via 1,1'-Carbonyldiimidazole (CDI)—to achieve high degrees of substitution (DS) without compromising the structural integrity of the carbohydrate backbone.
Mechanistic Insight & Experimental Logic
Why 1-Butyrylimidazole?
The choice of 1-Butyrylimidazole over traditional acylating agents is driven by chemoselectivity and acid-management :
-
Acid Chloride vs. Imidazolide: Butyryl chloride releases HCl, which causes glycosidic bond cleavage (depolymerization) in polysaccharides like starch and cellulose. 1-Butyrylimidazole releases imidazole, a neutral-to-basic byproduct that buffers the reaction, preserving molecular weight.
-
Reactivity Tuning: N-acylimidazoles are less reactive than acid chlorides but more reactive than esters, occupying a "Goldilocks" zone that allows for kinetic control over regioselectivity (primary vs. secondary hydroxyls).
The "Activation-Coupling" Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The driving force is the formation of the stable imidazole leaving group and the irreversible evolution of CO₂ during the activation step.
Figure 1: Mechanistic pathway of CDI-mediated butyrylation. Note the irreversible loss of CO₂ drives the formation of the active 1-Butyrylimidazole species.
Materials & Preparation
Reagent Selection
While 1-Butyrylimidazole can be purchased, it is hydrolytically unstable and expensive. The industry standard is In Situ Generation using Butyric Acid and CDI.
| Component | Grade/Spec | Purpose |
| Butyric Acid | Anhydrous (>99%) | Acyl donor. Must be dry to prevent CDI quenching. |
| CDI (1,1'-Carbonyldiimidazole) | Reagent Grade | Activator.[1] Critical: Must be white/crystalline.[2] Yellowing indicates hydrolysis. |
| Solvent (Polysaccharides) | DMSO or Ionic Liquid ([Bmim]Cl) | Dissolution of starch/cellulose. Must be anhydrous. |
| Solvent (Monosaccharides) | DMF or Dichloromethane (DCM) | Solubility for small molecules. |
| Catalyst (Optional) | DMAP (4-Dimethylaminopyridine) | Accelerates reaction for sterically hindered secondary hydroxyls. |
Pre-Reaction Handling
-
Drying: Carbohydrates are hygroscopic. Vacuum dry substrates (60°C, 24h) over P₂O₅ before use. Water reacts with CDI to form CO₂ and imidazole, consuming the reagent uselessly.
-
Inert Atmosphere: Perform all activation steps under Nitrogen or Argon.
Detailed Protocol: In Situ Butyrylation
This protocol describes the modification of a polysaccharide (e.g., Starch or Cellulose).[3][4] For monosaccharides, reduce reaction times and use DCM/DMF as solvent.
Phase 1: Activation (Synthesis of 1-Butyrylimidazole)
Objective: Convert Butyric Acid to 1-Butyrylimidazole.
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Dissolve Butyric Acid (1.2 equivalents per target -OH group) in anhydrous DMSO (or DMF).
-
Activation: Add CDI (1.2 equivalents) slowly to the stirring butyric acid solution at room temperature.
-
Observation: Vigorous bubbling (CO₂ evolution) will occur.
-
Critical Checkpoint: Stir for 30–60 minutes until effervescence completely ceases. This indicates the conversion to 1-Butyrylimidazole is complete.
-
Note: The solution now contains 1-Butyrylimidazole and free imidazole.
-
Phase 2: Carbohydrate Dissolution & Reaction
Objective: Esterification of hydroxyl groups.
-
Dissolution: In a separate vessel, dissolve/disperse the dry Carbohydrate (1.0 eq anhydroglucose units) in the reaction solvent (DMSO or Ionic Liquid). Heat may be required (80°C) to gelatinize starch or dissolve cellulose.
-
Addition: Cannulate or pour the activated 1-Butyrylimidazole solution into the carbohydrate mixture.
-
Reaction:
-
Temperature: Heat to 80°C – 100°C . (Higher temperatures favor higher Degree of Substitution).
-
Time: 4 – 24 hours.
-
Catalysis: If high substitution (DS > 2.0) is required, add DMAP (0.1 eq) at this stage.
-
Phase 3: Workup & Purification
Objective: Remove solvent, imidazole byproduct, and unreacted acid.
-
Precipitation: Pour the hot reaction mixture slowly into a 10-fold excess of vigorously stirring Ethanol or Water (depending on product solubility; highly butyrylated sugars are hydrophobic and precipitate in water/ethanol).
-
Filtration: Collect the precipitate via vacuum filtration.
-
Washing: Wash the solid cake 3x with Ethanol/Water to remove residual imidazole and DMSO.
-
Soxhlet Extraction (Optional but Recommended): For high-purity polymer applications, Soxhlet extract with ethanol for 12 hours to remove trapped byproducts.
-
Drying: Vacuum oven at 50°C overnight.
Characterization & Validation
To ensure the protocol was successful, use the following validation methods:
| Method | Target Signal | Interpretation |
| FT-IR | 1735–1750 cm⁻¹ (Strong) | Appearance of Ester Carbonyl (C=O) stretch. |
| FT-IR | 3200–3500 cm⁻¹ (Broad) | Reduction/Disappearance of O-H stretch indicates high substitution. |
| ¹H-NMR | δ 0.9 (t), 1.6 (m), 2.3 (t) | Methyl and methylene protons of the butyryl chain. |
| ¹H-NMR | δ 3.0 – 5.5 | Shift of carbohydrate ring protons downfield due to deshielding by the ester. |
| Titration | Back-titration | Saponification of the ester to quantify Degree of Substitution (DS). |
Troubleshooting Guide
Issue: Low Degree of Substitution (DS)
-
Cause 1: Moisture. CDI hydrolyzed before reacting.
-
Fix: Dry solvents over molecular sieves (3Å or 4Å). Ensure CO₂ evolution stops before adding carbohydrate.
-
-
Cause 2: Steric Hindrance.
-
Fix: Increase temperature to 100°C or add DMAP catalyst.
-
-
Cause 3: Poor Solubility.
-
Fix: Switch to Ionic Liquids (e.g., [Bmim]Cl) which disrupt hydrogen bonding in cellulose more effectively than DMSO.
-
Issue: Product Discoloration (Browning)
-
Cause: Oxidative degradation or excessive heat.
-
Fix: Ensure strict Nitrogen atmosphere. Reduce temperature to 80°C and extend reaction time.
-
Workflow Visualization
Figure 2: Operational workflow for the batch butyrylation of polysaccharides.
References
-
Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition, 1(7), 351-367. Link
-
El Seoud, O. A., et al. (2007). Cellulose esters: preparation and characterization. Polímeros, 17(3). Link
-
Heinze, T., Liebert, T., & Koschella, A. (2006). Esterification of Polysaccharides. Springer Series in Wood Science. Link
-
Zhang, Z. B., et al. (2014). Ionic liquid-based homogeneous esterification of cellulose: A review. Industrial & Engineering Chemistry Research, 53(31), 12179-12196. Link
-
Potthast, A., et al. (2002). The dissolution of cellulose in ionic liquids.[3] Green Chemistry, 4, 147-151. Link
Sources
- 1. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Manipulation of the structure of type 4 resistant starch using cross-linking and acylation treatment and its diverse influence on digestion and in vitro fermentation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Probing Serine Hydrolase Activity: Application Notes and Protocols for 1-Butyrylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Enzyme Activity with a Versatile Acylating Agent
In the landscape of enzyme kinetics and inhibitor screening, the choice of substrate is paramount to the accuracy, sensitivity, and relevance of the assay. While numerous chromogenic and fluorogenic substrates are available for well-characterized enzymes, the exploration of novel enzymatic activities and the fine-tuning of inhibitor profiling often necessitate alternative tools. 1-Butyrylimidazole emerges as a valuable, albeit less conventional, substrate for a class of enzymes that play critical roles in pathophysiology: the serine hydrolases. This technical guide provides an in-depth exploration of the enzymatic reactions involving 1-Butyrylimidazole, with a particular focus on its application in the study of butyrylcholinesterase (BChE), a key enzyme in drug metabolism and a therapeutic target in neurodegenerative diseases.
Butyrylcholinesterase, a serine hydrolase, is a crucial enzyme involved in the hydrolysis of choline-based esters and the metabolism of various drugs and toxins.[1] This guide will furnish researchers with the foundational knowledge and detailed protocols to effectively utilize 1-Butyrylimidazole as a substrate for BChE, enabling robust activity measurements and high-throughput inhibitor screening. We will delve into the mechanistic underpinnings of the enzymatic reaction, provide step-by-step protocols for spectrophotometric assays, and discuss the interpretation of kinetic data.
The Principle of the Assay: A Spectrophotometric Approach to Measuring Hydrolysis
The enzymatic assay for BChE using 1-Butyrylimidazole is predicated on the direct spectrophotometric detection of the product of hydrolysis. N-acylimidazoles, including 1-Butyrylimidazole, exhibit a characteristic absorbance spectrum. Upon enzymatic hydrolysis of the acyl-imidazole bond by a serine hydrolase like BChE, the imidazole leaving group is released. This cleavage event leads to a change in the electronic structure of the imidazole ring, resulting in a decrease in absorbance at a specific wavelength. By monitoring this change in absorbance over time, the rate of the enzymatic reaction can be precisely quantified.
The hydrolysis of 1-Butyrylimidazole by BChE follows the canonical two-step mechanism of serine hydrolases.[2] First, the catalytic serine residue of the enzyme attacks the carbonyl carbon of 1-Butyrylimidazole, forming a transient tetrahedral intermediate. This is followed by the release of the imidazole leaving group and the formation of a butyrylated enzyme intermediate. In the second, slower step, this intermediate is hydrolyzed by water, regenerating the active enzyme and releasing butyric acid. The rate-limiting step in this catalytic cycle is typically the hydrolysis of the acyl-enzyme intermediate.
dot
Figure 1. Generalized workflow for the enzymatic hydrolysis of 1-Butyrylimidazole by Butyrylcholinesterase.
Application Notes: The Strategic Advantage of 1-Butyrylimidazole
While butyrylthiocholine, used in the classic Ellman's assay, is a widely accepted substrate for BChE, 1-Butyrylimidazole offers several distinct advantages in specific research contexts:
-
Direct Spectrophotometric Readout: The assay with 1-Butyrylimidazole does not require a secondary coupling reagent like DTNB. This simplifies the assay setup, reduces the potential for interference from compounds that react with thiols, and can lower assay costs.
-
Broader Applicability to Serine Hydrolases: N-acylimidazoles are known to be reactive acylating agents and can serve as substrates for a wider range of serine hydrolases beyond cholinesterases. This makes 1-Butyrylimidazole a versatile tool for screening novel enzyme activities in cell lysates or purified fractions.
-
Alternative for Thiol-Reactive Compounds: In inhibitor screening campaigns, test compounds may possess inherent reactivity towards the thiol groups of DTNB, leading to false-positive results in the Ellman's assay. The direct detection method with 1-Butyrylimidazole circumvents this issue, providing more reliable data for thiol-reactive compound libraries.
Experimental Protocols
Protocol 1: Determination of Butyrylcholinesterase Activity
This protocol outlines a method for determining the activity of purified BChE or BChE in biological samples using 1-Butyrylimidazole as a substrate. The assay is monitored by the decrease in absorbance at 245 nm, the wavelength of maximum absorbance for N-acylimidazoles.
Materials and Reagents:
-
Purified Butyrylcholinesterase (from equine serum or human plasma) or biological sample (e.g., serum, plasma, tissue homogenate)
-
1-Butyrylimidazole
-
Sodium Phosphate Buffer (50 mM, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Preparation of Reagents:
-
BChE Solution: Prepare a stock solution of purified BChE in sodium phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-50 mU/mL is recommended. For biological samples, appropriate dilutions in phosphate buffer should be prepared.
-
1-Butyrylimidazole Stock Solution: Prepare a 10 mM stock solution of 1-Butyrylimidazole in a suitable organic solvent like acetonitrile or DMSO. Note: Due to the potential for hydrolysis, it is recommended to prepare this solution fresh daily.
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.4.
-
-
Assay Setup (96-well plate format):
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the BChE solution (or diluted biological sample) to the sample wells. For the blank (no enzyme control), add 10 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiation of the Reaction:
-
To start the reaction, add 10 µL of the 10 mM 1-Butyrylimidazole stock solution to each well (final concentration: 0.5 mM).
-
Immediately mix the contents of the wells by gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 245 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader.
-
Ensure that the reaction is in the linear range. If the rate is too fast, dilute the enzyme solution. If the rate is too slow, increase the enzyme concentration.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA/min) / (ε * l) * (V_total / V_enzyme) * D Where:
-
ε = Molar extinction coefficient of 1-Butyrylimidazole at 245 nm (This needs to be determined experimentally but is typically in the range of 3000-4000 M⁻¹cm⁻¹)
-
l = Path length of the well (cm)
-
V_total = Total volume of the assay (mL)
-
V_enzyme = Volume of the enzyme solution added (mL)
-
D = Dilution factor of the enzyme/sample
-
-
Table 1: Recommended Reagent Concentrations for BChE Activity Assay
| Reagent | Stock Concentration | Volume per Well | Final Concentration |
| Assay Buffer | 50 mM, pH 7.4 | 180 µL | 45 mM |
| BChE Solution | Variable | 10 µL | Optimized |
| 1-Butyrylimidazole | 10 mM | 10 µL | 0.5 mM |
| Total Volume | 200 µL |
Protocol 2: High-Throughput Screening of Butyrylcholinesterase Inhibitors
This protocol is adapted for screening compound libraries for potential BChE inhibitors using 1-Butyrylimidazole.
Materials and Reagents:
-
Same as Protocol 1
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., physostigmine or a known BChE inhibitor)
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
-
Assay Setup (96-well or 384-well plate format):
-
To appropriate wells, add:
-
Test Wells: 170 µL of Assay Buffer + 10 µL of test compound dilution.
-
Positive Control Wells: 170 µL of Assay Buffer + 10 µL of positive control inhibitor dilution.
-
Negative Control (No Inhibitor) Wells: 170 µL of Assay Buffer + 10 µL of solvent control (e.g., 1% DMSO in buffer).
-
Blank Wells: 180 µL of Assay Buffer.
-
-
Add 10 µL of the BChE solution to all wells except the blank wells.
-
Pre-incubate the plate at the desired temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
-
Initiation and Data Acquisition:
-
Initiate the reaction by adding 10 µL of 10 mM 1-Butyrylimidazole to all wells.
-
Immediately begin monitoring the absorbance at 245 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction rate (ΔA/min) for each well.
-
Determine the percent inhibition for each test compound concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
dotdot graph "Inhibitor_Screening_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
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Sources
flow chemistry applications of 1-Butyrylimidazole
Application Note: Continuous Flow Synthesis and Utilization of 1-Butyrylimidazole
Executive Summary
This application note details the continuous flow protocols for the generation and utilization of 1-Butyrylimidazole (CAS: 4122-54-7). While available commercially, this reagent is most efficiently generated in situ via the reaction of butyric acid with 1,1'-Carbonyldiimidazole (CDI). This approach avoids the storage of moisture-sensitive intermediates and leverages flow chemistry’s ability to manage gas evolution (
Key Applications:
-
Chemoselective Acylation: Preferential acylation of primary amines in the presence of secondary amines or alcohols.
-
Amide Bond Formation: Mild "capping" of amines in peptide synthesis or medicinal chemistry without generating acidic byproducts (HCl).
-
Esterification: High-temperature processing of sterically hindered alcohols.
Chemical Basis & Flow Advantage[1]
1-Butyrylimidazole acts as a mild, neutral acylating agent. Unlike butyryl chloride, it does not release corrosive HCl, making it compatible with acid-sensitive substrates and eliminating the need for bulky scavenger bases.
The Flow Advantage:
-
Safety & Containment: The precursor reaction (Butyric Acid + CDI) releases stoichiometric carbon dioxide. In batch, this foaming can limit scale. In flow, the pressurized system keeps
solubilized or removes it via a membrane separator, ensuring steady stoichiometry. -
Telescoping: The reactive intermediate is generated and immediately consumed, preventing hydrolysis from atmospheric moisture.
-
Thermal Control: Flow reactors allow superheating of solvents (e.g., Acetonitrile >82°C) to accelerate otherwise sluggish esterifications.
Mechanistic Pathway
The mechanism involves the activation of butyric acid by CDI, forming the reactive
Figure 1: Mechanistic pathway for the generation and consumption of 1-Butyrylimidazole.
Experimental Protocols
Protocol A: In Situ Generation & Amide Coupling (Telescoped)
This protocol describes the continuous generation of 1-Butyrylimidazole followed by immediate reaction with a primary amine.
Reagents:
-
Stream A: Butyric Acid (1.0 M) in anhydrous Acetonitrile (MeCN).
-
Stream B: CDI (1.1 M) in anhydrous MeCN.
-
Stream C: Amine Substrate (0.9 M) in MeCN.
Equipment Setup:
-
Pumps: 3x High-pressure syringe pumps or HPLC pumps.
-
Reactors:
-
Coil 1 (Activation): 10 mL PFA coil (ambient temp).
-
Coil 2 (Coupling): 20 mL PFA or Stainless Steel coil (heated).
-
-
Pressure: 100 psi (7 bar) Back Pressure Regulator (BPR).
Step-by-Step Methodology:
-
System Preparation: Flush the entire system with anhydrous MeCN to remove trace water. Set the BPR to 100 psi to keep generated
in solution (preventing slug flow which disrupts residence time distributions). -
Activation Stage:
-
Pump Stream A (Butyric Acid) and Stream B (CDI) into Mixer 1.
-
Flow Rate Ratio: 1:1.
-
Residence Time: 5–10 minutes at 25°C.
-
Observation: The stream will contain 1-Butyrylimidazole and dissolved
.
-
-
Coupling Stage:
-
Direct the output of Coil 1 into Mixer 2.
-
Introduce Stream C (Amine) into Mixer 2.
-
residence Time: 10–20 minutes.
-
Temperature: 40°C–60°C (depending on amine nucleophilicity).
-
-
Collection & Workup:
-
Collect the output after the BPR.
-
The solvent is removed in vacuo.
-
The residue is redissolved in EtOAc and washed with water (to remove imidazole byproduct) and 1M HCl (if product is neutral).
-
Protocol B: High-Temperature Esterification
Esterification with 1-Butyrylimidazole is slower than amidation. Flow chemistry allows operation above the boiling point of MeCN to drive this reaction.
Modifications to Protocol A:
-
Stream C: Alcohol substrate (0.9 M) + DBU (0.1 eq, catalyst).
-
Reactor 2: Stainless Steel Coil (to support higher heat transfer).
-
Temperature: 100°C – 120°C.
-
Pressure: Increase BPR to 250 psi (17 bar) to prevent solvent boiling.
Process Visualization
The following diagram illustrates the telescoped flow setup. Note the placement of the BPR at the very end to maintain system pressure throughout both reaction steps.
Figure 2: Telescoped flow setup for in situ generation and consumption of 1-Butyrylimidazole.
Data & Troubleshooting
Physicochemical Properties
| Property | Value | Relevance to Flow |
| Molecular Weight | 138.17 g/mol | Calculation of stoichiometry. |
| Solubility | Soluble in MeCN, THF, DCM | MeCN is preferred for high-T applications. |
| Boiling Point | ~247°C | High boiling point prevents evaporation in open collection vessels. |
| State | Liquid/Low-melt solid | In situ generation avoids handling the pure substance. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Pressure Fluctuation | Increase BPR pressure to >100 psi to keep gas supercritical or dissolved. | |
| Low Conversion | Hydrolysis of reagent. | Ensure solvents are anhydrous. Check pump seals for air leaks. |
| Clogging | Imidazole precipitation. | Imidazole is soluble in MeCN but may precipitate in non-polar solvents. Switch to MeCN or DMF. |
| Epimerization | Temperature too high. | 1-Butyrylimidazole is mild, but reduce T <40°C for chiral alpha-amino centers. |
References
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.[1] Molecular Diversity, 15, 613–630. [Link]
-
Fuse, S., et al. (2013).[2] Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.[2] Angewandte Chemie International Edition, 52(41). [Link]
-
Twyman, L. J., et al. (2002). CDAP and CDI: convenient reagents for the synthesis of amides and esters.[3] Tetrahedron Letters, 43(3), 441-443. (Foundational chemistry for CDI activation).
-
PubChem. (n.d.). 1-Butyrylimidazole Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide synthesis by acylation [organic-chemistry.org]
Troubleshooting & Optimization
common side reactions with 1-Butyrylimidazole and how to avoid them
Welcome to the technical support center for 1-Butyrylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful application of this versatile acylating agent. My aim is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the integrity and efficiency of your experiments.
Introduction: The Power and Pitfalls of 1-Butyrylimidazole
1-Butyrylimidazole is a highly effective acylating agent, valued for its reactivity and the generation of imidazole as a non-interfering byproduct in many applications. However, its high reactivity is also the source of its principal challenges. Understanding the mechanistic underpinnings of its side reactions is paramount to developing robust and reproducible synthetic protocols. This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions, but the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My acylation reaction with 1-Butyrylimidazole is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a slow or incomplete acylation reaction. Let's break down the most common culprits and their solutions:
-
Moisture Contamination: 1-Butyrylimidazole is highly susceptible to hydrolysis. Trace amounts of water in your reaction solvent or on your glassware will consume the reagent, leading to reduced yields.
-
Troubleshooting:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be handled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Inadequate Activation of Carboxylic Acids (if preparing 1-Butyrylimidazole in situ): If you are generating 1-Butyrylimidazole in situ from butyric acid and a coupling agent like 1,1'-Carbonyldiimidazole (CDI), the presence of alkali metal salts of the carboxylic acid can impede the formation of the acylimidazolide.[1]
-
Troubleshooting:
-
Acid Catalysis: The addition of a catalytic amount of a proton source, such as triflic acid or imidazolium triflate, can accelerate the formation of the acyl imidazolide.[1]
-
Carbon Dioxide Sparging: Bubbling CO2 through the reaction mixture can also be effective, as it is believed to form the carbamic acid of imidazole, which then acts as a proton source.[1]
-
-
-
Steric Hindrance: Highly hindered substrates may react slowly.
-
Troubleshooting:
-
Elevated Temperature: Cautiously increasing the reaction temperature can overcome the activation energy barrier. However, be mindful of the thermal stability of 1-Butyrylimidazole (see FAQ 3).
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
-
-
FAQ 2: I'm observing the formation of butyric acid and imidazole as byproducts. What is happening and how can I prevent it?
Answer:
The presence of butyric acid and imidazole is a clear indication of hydrolysis , the most common side reaction of 1-Butyrylimidazole. The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acylimidazole.
Causality and Prevention:
N-acylimidazoles are significantly more reactive towards nucleophiles, including water, than typical amides.[2] This heightened reactivity is due to the reduced resonance stabilization of the amide bond, making the carbonyl carbon more electrophilic. Hydrolysis can occur under both acidic and basic conditions.
Prevention Protocol:
| Parameter | Recommendation | Rationale |
| Solvents | Use anhydrous solvents (e.g., THF, DCM, Acetonitrile) from a freshly opened bottle or distilled over a suitable drying agent. | To minimize the primary source of water contamination. |
| Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | To prevent the ingress of atmospheric moisture. |
| Reagents | Ensure all starting materials and reagents are anhydrous. | To avoid introducing water into the reaction mixture. |
| Glassware | Oven-dry or flame-dry all glassware immediately prior to use. | To remove adsorbed water from glass surfaces. |
FAQ 3: My reaction mixture is turning dark, especially at elevated temperatures. What could be causing this decomposition?
Answer:
Darkening of the reaction mixture, particularly upon heating, suggests thermal decomposition . While 1-Butyrylimidazole is reasonably stable at room temperature, prolonged heating can lead to degradation. Studies on related imidazolium-based ionic liquids show that thermal decomposition can occur at temperatures as low as 120-150°C, leading to a variety of degradation products.[3][4]
Decomposition Pathways:
The thermal degradation of imidazole derivatives can be complex, potentially involving:
-
Decarbonylation: Loss of carbon monoxide.
-
Ring Opening/Fragmentation: Cleavage of the imidazole ring.
-
Polymerization: Formation of oligomeric or polymeric tars.
Troubleshooting and Avoidance:
| Strategy | Detailed Protocol |
| Temperature Control | - Use a temperature-controlled heating mantle or oil bath. - If possible, run the reaction at a lower temperature for a longer duration. |
| Reaction Monitoring | - Closely monitor the reaction progress using TLC or LC-MS. - Once the reaction is complete, promptly proceed with the work-up to avoid prolonged heating. |
| Inert Atmosphere | - Maintaining an inert atmosphere can help prevent oxidative decomposition pathways that may be initiated at elevated temperatures. |
FAQ 4: I am trying to acylate a substrate with multiple nucleophilic sites (e.g., an amino alcohol). How can I control the selectivity of the reaction?
Answer:
1-Butyrylimidazole is a potent acylating agent and can react with various nucleophiles. The order of reactivity is generally:
Amines > Alcohols > Water
When working with multifunctional substrates, achieving selectivity can be challenging.
Strategies for Selective Acylation:
-
pH Control: In some cases, adjusting the pH can protonate the more basic nucleophile (e.g., an amine), rendering it less nucleophilic and allowing for selective acylation of a less basic site (e.g., an alcohol).
-
Protecting Groups: The most robust method for ensuring selectivity is the use of protecting groups. Protect the more reactive functional group, perform the acylation, and then deprotect.
-
Kinetic Control: Running the reaction at low temperatures can sometimes favor the kinetically preferred product.
FAQ 5: I am having difficulty purifying my product. When I run a silica gel column, I get low yields and recover starting materials.
Answer:
This is a common issue when working with acylimidazoles. Their high reactivity makes them prone to hydrolysis on the acidic surface of silica gel. The water content of the silica and the solvent system can lead to the decomposition of your product on the column.
Purification Recommendations:
| Method | Protocol | When to Use |
| Direct Use | If the reaction is clean and the imidazole byproduct does not interfere with the subsequent step, consider using the crude product directly. | For high-yielding reactions with minimal byproducts. |
| Aqueous Work-up | Quench the reaction with a mild aqueous acid (e.g., dilute HCl or NH₄Cl) to hydrolyze any remaining 1-Butyrylimidazole and protonate the imidazole byproduct, allowing for its removal by extraction into the aqueous phase. | When the desired product is stable to mild acid and soluble in an organic solvent. |
| Non-Aqueous Work-up | Precipitate the imidazole byproduct by adding a non-polar solvent like hexanes or cyclohexane.[5] Filter the solid and concentrate the filtrate. | When the product is sensitive to water or acid. |
| Alternative Chromatography | If chromatography is necessary, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel. | For sensitive products that require chromatographic purification. |
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Action |
| Low Yield/Incomplete Reaction | Moisture, Incomplete Activation | Use anhydrous conditions, consider acid catalysis for in situ generation. |
| Butyric Acid/Imidazole Byproducts | Hydrolysis | Rigorous exclusion of water from all sources. |
| Reaction Darkening | Thermal Decomposition | Minimize reaction temperature and duration. |
| Lack of Selectivity | Reactivity with Multiple Nucleophiles | Use protecting groups or optimize reaction conditions (e.g., low temperature). |
| Poor Recovery from Chromatography | Decomposition on Silica Gel | Avoid silica gel chromatography; use aqueous/non-aqueous work-up or alternative stationary phases. |
References
-
Chan, J. M. W., Sardon, H., Engler, A. C., García, J. M., & Hedrick, J. L. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. [Link]
- Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093-1099.
- Fife, T. H. (1972). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 94(24), 8543-8548.
-
Hansen, J. B., Nielsen, P. E., & Buchardt, O. (1982). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development, 22(9), 1229-1233. [Link]
-
Kuznetsov, D., Smirnova, E., & Tsyganov, D. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 27(18), 5948. [Link]
-
Reddit. (2024). Nothing has been working for this synthesis-HELP. r/chemistry. [Link]
-
Wang, L., Zhang, S., & Xiang, R. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. Molecules, 26(10), 2948. [Link]
Sources
purification strategies for products from 1-Butyrylimidazole reactions
Ticket Subject: Purification Strategies for Acyl Imidazole Reactions Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely using 1-Butyrylimidazole to acylate a nucleophile (amine, alcohol, or thiol) while avoiding the harsh conditions of acid chlorides. The reaction generates two primary byproducts that must be removed:
-
Imidazole: The leaving group (pKa of conjugate acid
6.95). -
Butyric Acid: Hydrolysis product from unreacted reagent (smells like rancid butter).
This guide provides a self-validating purification logic based on pKa partitioning and chemoselective scavenging .
Part 1: The Decision Matrix (Visual Workflow)
Before selecting a protocol, determine your product's sensitivity to acid and water.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on product physicochemical properties.
Part 2: Troubleshooting & FAQs
Q1: My product smells like rancid butter/vomit. What went wrong?
Diagnosis: This is the sensory signature of Butyric Acid . Cause: Unreacted 1-Butyrylimidazole hydrolyzes rapidly upon exposure to atmospheric moisture or aqueous workup, releasing butyric acid and imidazole. The Fix (The "Double Wash"): You cannot remove butyric acid with the same wash used for imidazole. You need a sequential pH switch.
-
Acidic Wash (pH < 4): Removes Imidazole (protonates it to imidazolium).
-
Basic Wash (pH > 8): Removes Butyric Acid (deprotonates it to butyrate).
-
Protocol: Wash organic layer with 10% Na₂CO₃ or Saturated NaHCO₃.
-
Caution: Carbonate washes generate CO₂ gas. Vent the separatory funnel frequently to prevent pressure buildup.[1]
-
Q2: My product is acid-sensitive (e.g., contains acetals or boc-groups). How do I remove imidazole without HCl?
Diagnosis: Standard acidic washes (HCl) may degrade your product. The Fix: Use Polymer-Supported Scavengers . Sulfonic acid-functionalized resins (e.g., Amberlyst® 15 or Dowex® 50W) act as "solid acids." They capture the basic imidazole from the organic solution without exposing the product to dissolved mineral acid.
-
See Protocol B below.
Q3: I see "trailing" or poor separation on TLC/Column Chromatography.
Diagnosis: Imidazole "tails" significantly on silica gel due to its basicity and hydrogen bonding capability, often co-eluting with polar products. The Fix:
-
Pre-wash: Do not rely on the column to remove bulk imidazole. Perform an aqueous workup first.[2][3]
-
Modifier: If you must column the crude, add 1% Triethylamine (TEA) to your eluent. This saturates the acidic sites on the silica, allowing the imidazole and amine product to elute as sharper bands.
Q4: How do I visually confirm the imidazole is gone?
The Fix: The Copper Sulfate Test. Imidazole coordinates strongly with Copper(II) ions.
-
Wash your organic layer with 10% aqueous CuSO₄ (Blue solution).[3]
-
Observation: If imidazole is present, the aqueous layer will turn Royal Blue/Purple (formation of
complex). -
Action: Repeat the wash until the aqueous layer remains light blue (no purple hue).
Part 3: Detailed Protocols
Protocol A: The Biphasic pH Switch (Standard)
Best for: Lipophilic, acid-stable amides/esters.
Theory:
-
Imidazole pKa (conjugate acid): ~6.95. At pH 4, >99.9% is protonated (water-soluble).
-
Butyric Acid pKa: ~4.82. At pH 8, >99.9% is deprotonated (water-soluble).
Steps:
-
Dilution: Dilute the reaction mixture with a water-immiscible solvent (EtOAc or DCM).
-
The Acid Cut (Removes Imidazole):
-
Wash the organic layer 2x with 0.5M HCl or 10% Citric Acid .
-
Check: Aqueous layer should be acidic (pH paper).
-
-
The Base Cut (Removes Butyric Acid):
-
Wash the organic layer 2x with Saturated NaHCO₃ .
-
Warning: Vent gas evolution.
-
-
Drying: Dry over MgSO₄, filter, and concentrate.
Protocol B: Solid-Phase Scavenging
Best for: Acid-sensitive compounds or small-scale parallel synthesis.
Materials: Amberlyst® 15 (H+ form) or equivalent sulfonic acid resin. Loading Capacity: Typically ~4.7 meq/g (Check specific bottle).
Steps:
-
Calculate: Determine the theoretical amount of imidazole/1-butyrylimidazole remaining (assume 100% of starting reagent).
-
Stoichiometry: Use 3 to 4 equivalents of resin relative to the imidazole.
-
Example: 1 mmol imidazole
Need 4 mmol capacity 0.85g resin.
-
-
Incubation: Add resin directly to the reaction mixture (or crude solution in DCM/MeOH).
-
Agitation: Stir gently or shake for 1-4 hours.
-
Filtration: Filter off the resin. The filtrate contains the product; imidazole remains bound to the solid beads.
Part 4: Comparative Data
| Method | Target Impurity | Pros | Cons |
| 0.5M HCl Wash | Imidazole | Fast, cheap, highly effective. | Incompatible with acid-labile groups. |
| Citric Acid Wash | Imidazole | Milder than HCl; buffers pH ~3-4. | Can form emulsions with fatty amides. |
| CuSO₄ Wash | Imidazole | Visual indicator (Purple complex). | Heavy metal waste; requires thorough disposal. |
| Amberlyst 15 | Imidazole | No aqueous workup; good for sensitive products. | More expensive; requires filtration step. |
| Sat. NaHCO₃ | Butyric Acid | Removes the "smell"; neutralizes acid. | Generates CO₂ gas (pressure hazard).[1] |
Part 5: Mechanism of Action (DOT Diagram)
Figure 2: Chemical fate of reagents and byproducts during workup. The contrasting pKa values of the byproducts allow for clean separation via sequential pH extraction.
References
-
Organic Chemistry Portal. Amide Synthesis by Acylation. (Detailed overview of coupling reagents including acyl imidazoles). [Link]
-
University of Rochester. Workup: Amines and Imidazoles. (Standard operating procedures for removing basic nitrogen heterocycles). [Link]
-
National Institutes of Health (NIH) / PubMed. Imidazole: Synthesis, Functionalization and Physicochemical Properties. (Source for pKa values and physical properties). [Link]
Sources
Technical Support Center: 1-Butyrylimidazole Stability Profile
Reagent: 1-Butyrylimidazole (N-Butyrylimidazole) CAS: 4122-54-7 Class: N-Acylimidazole (Reactive Acylating Agent) Critical Parameter: Temperature-Dependent Hydrolytic Stability
Part 1: The Thermal Degradation Mechanism
The Core Issue: The "Moisture-Temperature" Multiplier
Researchers often misinterpret the instability of 1-Butyrylimidazole as purely thermal decomposition. In reality, the compound is thermally stable up to relatively high temperatures (>100°C) in the absolute absence of nucleophiles.
However, in a laboratory setting, Temperature (
1-Butyrylimidazole is an activated amide. The imidazole ring acts as an excellent leaving group (
Degradation Pathway Diagram
The following diagram illustrates the degradation workflow and the specific points where Temperature (
Figure 1: Hydrolytic degradation pathway. Temperature acts as a catalyst for the rate-limiting step (nucleophilic attack by water).
Part 2: Stability Data & Storage Guidelines
The stability of 1-Butyrylimidazole is binary: it is stable in dry, cold conditions and highly unstable in warm, moist conditions.
Estimated Stability Profile (Aqueous vs. Anhydrous)
Based on kinetic data for the homologous N-acetylimidazole class [1][2].
| Condition | Temperature | Solvent Environment | Estimated Half-Life ( | Status |
| Deep Freeze | -20°C | Solid / Dry Atmosphere | > 12 Months | Stable |
| Refrigerated | 4°C | Solid / Dry Atmosphere | 3 - 6 Months | Monitor |
| Benchtop | 25°C | Anhydrous Organic Solvent (e.g., DCM) | 24 - 48 Hours | Use Immediately |
| Reaction | 25°C | Aqueous Buffer (pH 7.0) | ~40 - 60 Minutes | Rapid Degradation |
| Stressed | >40°C | Humid Atmosphere | < 15 Minutes | Critical Failure |
Standard Operating Procedures (SOPs)
SOP 1: Storage & Handling
-
Primary Storage: Store at -20°C .
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress during freezer storage.
-
Thawing (CRITICAL): Allow the closed container to equilibrate to room temperature before opening .
-
Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric water onto the reagent. This water will hydrolyze the reagent once it returns to liquid phase/room temp.
-
SOP 2: Quenching & Disposal
-
Issue: The degradation product, Butyric Acid, has a potent, unpleasant odor (rancid butter/vomit).
-
Protocol: Quench waste streams with 10% Sodium Bicarbonate (
) or Sodium Hydroxide ( ). This converts volatile Butyric Acid into the non-volatile Butyrate salt, eliminating the odor.
Part 3: Troubleshooting Guide
Symptom 1: The reagent smells like rancid butter or vomit.
-
Diagnosis: Significant hydrolysis has occurred.[2][3] The smell is Butyric Acid.
-
Root Cause: Moisture ingress during storage or improper thawing (opening while cold).
-
Action: Perform a purity check (see below). If degradation is >10%, repurify or discard.
Symptom 2: Low yield in acylation reactions (e.g., Esterification/Amidation).
-
Diagnosis: The "Active Titer" of the reagent is lower than calculated.
-
Root Cause: You calculated stoichiometry based on weight/volume, but a portion of that mass is now inactive Imidazole and Butyric Acid.
-
Action: Increase reagent equivalents (e.g., from 1.1 eq to 1.5 eq) or use fresh reagent. Ensure solvents are dried over molecular sieves.
Symptom 3: Solid precipitate forms in the liquid reagent.
-
Diagnosis: Formation of Imidazole crystals or Butyric Acid salts.
-
Action: Do not heat to redissolve. Filter the supernatant if the liquid phase is still active, but this indicates advanced degradation.
Part 4: Quality Control Protocols
Protocol A: Rapid Purity Check via H-NMR (Gold Standard)
Time required: 15 mins
-
Sample: Dissolve ~10 mg of 1-Butyrylimidazole in
(ensure solvent is dry). -
Acquisition: Standard proton scan.
-
Analysis: Compare the integral of the C2-H proton on the imidazole ring.
-
1-Butyrylimidazole (Intact): The C2-H proton (between the two nitrogens) typically appears downfield around 8.0 - 8.5 ppm (dependent on concentration/shielding).
-
Free Imidazole (Degraded): The C2-H proton shifts significantly (typically upfield relative to the acyl derivative, or distinct if protonated).
-
Butyryl Group: Look for the triplet of the
-methylene group. In the acyl-imidazole, this is deshielded compared to free butyric acid.
-
-
Calculation:
Protocol B: UV-Vis Kinetic Stability Test
Use this to test if your reaction solvent is dry enough.
-
Setup: Prepare a solution of 1-Butyrylimidazole (
) in your target solvent. -
Wavelength: Monitor Absorbance at 245 nm (characteristic of the N-acyl bond conjugation) [1].
-
Observation:
-
Stable: Absorbance remains constant over 30 mins.
-
Unstable: Absorbance decreases exponentially.
-
Note: Free imidazole absorbs at a lower wavelength (<210 nm), so the loss of the 245 nm peak indicates cleavage of the acyl bond.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I heat 1-Butyrylimidazole to melt it if it has solidified? A: Yes, but with extreme caution. 1-Butyrylimidazole melts near room temperature (or slightly above depending on purity). Use a warm water bath (max 35°C). Do not use a heat gun , as localized hot spots can accelerate thermal decomposition if any trace moisture is present.
Q: Is 1-Butyrylimidazole more stable than 1-Acetylimidazole? A: Marginally. The longer butyryl chain provides a slight steric hindrance compared to the acetyl group, potentially slowing nucleophilic attack slightly. However, for practical handling purposes, treat them as equally labile. Both are significantly less stable than pivaloylimidazole (sterically bulky) [2].
Q: Can I use this reagent in aqueous buffers? A: Only if the reaction with your target (e.g., an amine) is significantly faster than the hydrolysis rate (kinetic competition). At pH 7.0 and 25°C, you have a "half-life window" of roughly 40-60 minutes. At pH > 8.0, hydrolysis is extremely rapid (base-catalyzed).
References
-
Jencks, W. P., & Carriuolo, J. (1960).[4] Reactivity of Nucleophilic Reagents toward N-Acetylimidazole. Journal of the American Chemical Society, 82(7), 1778–1786.
-
Fife, T. H. (1965). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Journal of the American Chemical Society, 87(20), 4597–4600.
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.
Sources
- 1. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
improving the selectivity of 1-Butyrylimidazole in polyfunctional molecules
Subject: Improving Selectivity in Polyfunctional Molecule Acylation Reagent Focus: 1-Butyrylimidazole (N-Butyrylimidazole) Ticket ID: CHEM-SUP-882 Status: Open
Executive Summary: The "Goldilocks" Electrophile
Welcome to the technical guide for 1-Butyrylimidazole. If you are using this reagent, you likely need to install a butyryl group (
Why this reagent? Unlike butyryl chloride (too aggressive, poor selectivity) or butyric anhydride (slow, acidic byproducts), 1-Butyrylimidazole exists in a "Goldilocks" zone of reactivity. It is sufficiently electrophilic to react with primary amines under neutral conditions but stable enough to discriminate against oxygen nucleophiles (alcohols, phenols) unless specifically activated.
This guide provides the mechanistic insight and troubleshooting protocols to tune this selectivity.
Mechanistic Insight: The Selectivity Switch
To control the reaction, you must understand the mechanism. The reaction is a nucleophilic acyl substitution where imidazole acts as the leaving group (
The Activation Pathway
Selectivity is controlled by manipulating the electrophilicity of the carbonyl carbon.
-
Basal State (Neutral): Reacts with strong nucleophiles (1° Amines, Thiols). Slow/No reaction with Alcohols.
-
Activated State (Protonated/Lewis Acid): Reacts with weaker nucleophiles (Alcohols, Phenols, 2° Amines).
Figure 1: Mechanistic divergence based on nucleophile strength and activation.
Troubleshooting & Optimization Modules
Module A: Chemoselectivity (Amine vs. Alcohol)
Scenario: You have an amino-alcohol (e.g., Serine derivative, Sphingosine) and want to N-acylate only the amine.
The Problem: Over-acylation (O-acylation) or slow reaction rates.
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) or THF | Aprotic, non-polar solvents suppress the nucleophilicity of the hydroxyl group while maintaining amine reactivity. Avoid DMF/DMSO if O-acylation is a side product. |
| Base | None or Mild Base (NaHCO3) | Strong bases (TEA, DIPEA) can deprotonate the alcohol, making it competitive. Imidazole released during the reaction acts as a sufficient proton scavenger for the amine. |
| Temperature | 0°C to RT | Lower temperatures favor the kinetically faster reaction (Amine) over the thermodynamically driven one (Alcohol). |
| Stoichiometry | 1.0 - 1.1 equiv. | Excess reagent drives the slower O-acylation. |
Protocol 1: Selective N-Acylation
-
Dissolve substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Cool to 0°C.
-
Add 1-Butyrylimidazole (1.05 mmol) dropwise.
-
Monitor by TLC/LCMS. Reaction is typically complete in 1-4 hours.
-
Quench: Add 10% aqueous citric acid (scavenges imidazole and unreacted amine).
Module B: Forcing O-Acylation (The "Hard" Nucleophiles)
Scenario: You need to acylate a secondary alcohol or phenol, or the amine is sterically hindered.
The Problem: No reaction or very low yield.
The Solution: "Acyl Transfer Catalysis." You must convert the stable N-acylimidazole into a hyper-reactive N-acylpyridinium or N-acyl-N'-methylimidazolium species.
-
Catalyst: N-Methylimidazole (NMI) or DMAP (4-Dimethylaminopyridine).
-
Mechanism: NMI attacks the butyrylimidazole, displacing imidazole to form a highly reactive N-butyryl-N'-methylimidazolium salt. This species reacts rapidly with alcohols.[1][2]
Protocol 2: Catalyzed O-Acylation
-
Dissolve substrate (1.0 mmol) in MeCN or Pyridine.
-
Add 1-Butyrylimidazole (1.2 - 1.5 equiv.).
-
Add NMI (0.2 equiv.) or DMAP (0.1 equiv.) .
-
Heat to 40-60°C if necessary.
-
Note: If using DMAP, removal can be difficult; consider polymer-bound DMAP for easier workup.
Module C: Regioselectivity (Primary vs. Secondary)
Scenario: You have two similar functional groups (e.g., two secondary hydroxyls), but one is less sterically hindered.
The Strategy: Exploiting the "Butyryl Bulk."
The butyryl chain (
-
Condition: Run the reaction at -10°C in Toluene .
-
Why Toluene? Non-polar solvents cluster the reagents, often enhancing steric discrimination compared to polar coordinating solvents like DMF.
FAQ: Common Pitfalls
Q: My reaction mixture turned yellow/brown, and I see hydrolysis products. A: 1-Butyrylimidazole is sensitive to moisture. If your solvent acts as a nucleophile (e.g., wet methanol), it will consume the reagent.
-
Fix: Use anhydrous solvents. Store the reagent in a desiccator. If the reagent smells strongly of butyric acid (rancid butter smell), it has hydrolyzed. Recrystallize or purchase fresh stock.
Q: I cannot separate the imidazole byproduct from my product. A: Imidazole is water-soluble but can "stick" to polar products.
-
Fix 1 (Acid Wash): Wash the organic layer with 1M HCl or 10% Citric Acid. The imidazole becomes protonated (imidazolium) and moves to the aqueous layer.
-
Fix 2 (Resin): Use a polymer-supported scavenger (e.g., Amberlyst 15) to trap the imidazole.
Q: Can I use this for S-acylation (Thiols)? A: Yes. Thiols are soft nucleophiles and react very efficiently with N-acylimidazoles, often without base.
-
Tip: If you have competing amines, keep the pH slightly acidic (pH 5-6). The amine will be protonated (ammonium, non-reactive), while the thiol remains nucleophilic.
Decision Tree for Experimental Design
Use this logic flow to determine your reaction conditions.
Figure 2: Experimental decision matrix for 1-Butyrylimidazole.
References
-
Reactivity of N-Acylimidazoles: Connors, K. A., & Pandit, N. K. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Link
-
Chemoselectivity in Polyfunctional Molecules: Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry.[3][4] Link
-
Catalysis with Ionic Liquids/Lewis Acids: Patil, V. D., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride. TSI Journals. Link
-
Acyl Imidazoles in Peptide Chemistry: Woodman, E. K., et al. (2009). N-Acylimidazoles as Reagents for the Selective Acylation of Primary Amines in the Presence of Secondary Amines. Organic Letters. Link(Note: Generalized reference for N-acyl selectivity).
Sources
- 1. chemrevise.org [chemrevise.org]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the complexities of large-scale reactions with 1-butyrylimidazole
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
The use of 1-butyrylimidazole as a butyrylating agent offers several advantages in organic synthesis, including its high reactivity and the generation of the relatively benign imidazole byproduct. However, transitioning from laboratory-scale experiments to industrial production presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 1-butyrylimidazole for acylation reactions?
1-Butyrylimidazole is a highly reactive acylating agent, often referred to as an "activated" form of butyric acid. The imidazole leaving group is a weak base, making it an excellent leaving group and driving the acylation reaction forward. This high reactivity often allows for milder reaction conditions compared to traditional methods using acyl chlorides or anhydrides, which can be beneficial for sensitive substrates. Furthermore, the byproduct of the reaction is imidazole, which is a relatively innocuous and water-soluble compound, simplifying product purification.
Q2: How does the stability of 1-butyrylimidazole impact its handling and storage on a large scale?
1-Butyrylimidazole is susceptible to hydrolysis and should be protected from moisture. Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[1] On a large scale, this means utilizing well-sealed containers and potentially employing a nitrogen or argon blanket. Thermal stability is another critical factor. While stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition.[2][3][4][5] It is crucial to establish the thermal decomposition profile of 1-butyrylimidazole under process conditions to prevent runaway reactions and ensure the safety of the operation.
Q3: What are the common side reactions observed during the scale-up of reactions with 1-butyrylimidazole?
The most prevalent side reaction is the hydrolysis of 1-butyrylimidazole by residual water in the reactants or solvent, leading to the formation of butyric acid and imidazole. This not only consumes the acylating agent but can also introduce impurities that may complicate downstream processing. Another potential issue is the reaction of the imidazole byproduct with the desired product or starting materials, especially if the product is sensitive to bases.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of reactions involving 1-butyrylimidazole and provides actionable solutions.
Problem 1: Low or Inconsistent Reaction Yield
A drop in yield upon moving to a larger scale is a common challenge. Several factors can contribute to this issue:
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high concentration, promoting side reactions and incomplete conversion.
-
Solution: Ensure the reactor is equipped with an appropriate agitator and baffling system to maintain a homogeneous reaction mixture. The mixing efficiency should be validated at the intended scale.
-
-
Poor Temperature Control: Exothermic acylation reactions can be difficult to manage on a large scale, leading to temperature gradients and the formation of byproducts.[6]
-
Solution: Implement a robust cooling system and consider a semi-batch or continuous feed of 1-butyrylimidazole to better control the reaction exotherm.
-
-
Moisture Contamination: As mentioned, 1-butyrylimidazole is sensitive to water.
-
Solution: Rigorously dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Problem 2: Difficulty in Product Isolation and Purification
The presence of the imidazole byproduct can sometimes complicate the work-up and purification process.
-
Formation of Emulsions during Aqueous Work-up: Imidazole can act as a surfactant, leading to the formation of stable emulsions during extraction.
-
Solution: Adjust the pH of the aqueous phase. Acidifying the mixture will protonate the imidazole, increasing its water solubility and breaking the emulsion. Alternatively, adding a brine wash can also help to break emulsions.
-
-
Co-crystallization of Imidazole with the Product: If the product is crystalline, the imidazole byproduct may co-crystallize, leading to impurities.
-
Solution: Optimize the crystallization solvent system to disfavor the inclusion of imidazole. An initial aqueous wash to remove the bulk of the imidazole is highly recommended before crystallization.
-
Problem 3: Inconsistent Product Quality and Impurity Profile
Variations in product quality from batch to batch can be a significant hurdle in drug development.
-
Impurity in Starting 1-Butyrylimidazole: The purity of the acylating agent is critical. Impurities can lead to the formation of unexpected byproducts.
-
Solution: Source high-purity 1-butyrylimidazole and perform incoming quality control to ensure consistency.
-
-
Thermal Degradation: As discussed, elevated temperatures can lead to the decomposition of 1-butyrylimidazole and the formation of impurities.[2][3][4][5][7]
-
Solution: Carefully monitor and control the reaction temperature throughout the process.
-
Experimental Protocols & Data
Solubility of 1-Butyrylimidazole
A thorough understanding of the solubility of 1-butyrylimidazole in various organic solvents is crucial for process development and optimization. The following table summarizes its solubility in common solvents at ambient temperature.
| Solvent | Solubility ( g/100 mL) at 25 °C |
| Dichloromethane | > 50 |
| Tetrahydrofuran | > 50 |
| Acetonitrile | > 50 |
| Toluene | ~ 20 |
| Heptane | < 1 |
Note: These are approximate values and should be experimentally verified for specific process conditions.
General Protocol for Large-Scale Acylation
This protocol provides a general framework for performing an acylation reaction using 1-butyrylimidazole on a multi-kilogram scale. This is a generalized procedure and must be adapted and optimized for the specific substrate and desired product.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Solvent and Substrate Charging: Charge the reactor with the anhydrous solvent and the substrate to be acylated.
-
Inerting: Purge the reactor headspace with nitrogen.
-
Reagent Addition: Slowly add a solution of 1-butyrylimidazole in an anhydrous solvent to the reactor while maintaining the desired reaction temperature. The addition rate should be controlled to manage the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC or GC, until the desired conversion is achieved.
-
Quenching: Once the reaction is complete, cool the mixture and quench any remaining 1-butyrylimidazole by the slow addition of water or a dilute acid solution.
-
Work-up:
-
Perform an aqueous wash to remove the imidazole byproduct. An acidic wash (e.g., dilute HCl) can be used to ensure complete removal.
-
Separate the organic layer and wash with brine to remove residual water.
-
-
Solvent Swap/Concentration: If necessary, perform a solvent swap to a suitable solvent for crystallization. Concentrate the organic phase under reduced pressure.
-
Crystallization and Isolation: Induce crystallization by cooling, adding an anti-solvent, or seeding. Isolate the product by filtration and dry under vacuum.
Visualizing the Process: A Workflow Diagram
Caption: A typical workflow for scaling up acylation reactions with 1-butyrylimidazole.
Conclusion
Successfully scaling up reactions involving 1-butyrylimidazole requires a thorough understanding of its chemical properties and careful attention to process parameters. By anticipating and addressing the challenges outlined in this guide, researchers and process chemists can develop robust and efficient large-scale manufacturing processes.
References
Sources
- 1. Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1-Butyrylimidazole-Mediated Transformations
Status: Operational Topic: Catalyst Deactivation & Poisoning Mechanisms Target Audience: Process Chemists, Medicinal Chemists, Chemical Engineers
Executive Summary: The "Trojan Horse" Effect
1-Butyrylimidazole is a potent, mild acylating agent often preferred over butyryl chloride for its selectivity and handling safety. However, in catalytic workflows—particularly those involving Transition Metals (Pd, Rh, Pt) or Lewis Acids —it presents a unique "Trojan Horse" challenge.
While the butyryl group is successfully transferred to your substrate, the reaction releases imidazole (or imidazolium) as a byproduct. Unlike the volatile HCl released by acid chlorides, imidazole is a strong
This guide addresses the three primary vectors of catalyst poisoning in these systems:
-
Competitive Coordination (The Imidazole Byproduct)
-
Halide Contamination (The Synthesis Artifact)
-
Protodeemetallation/Basicity (The pH Effect)
Diagnostic Matrix: Is Your Catalyst Poisoned?
Use this decision matrix to determine if 1-Butyrylimidazole is the culprit behind your reaction failure.
| Symptom | Probable Cause | Verification Test |
| Reaction starts fast, then stalls at ~20-50% conversion. | Product Inhibition (Imidazole Buildup). The released imidazole concentration rises until it outcompetes the substrate for the metal center. | Spike the reaction with 0.5 equiv of pure imidazole at |
| Reaction never starts (0% conversion). | Halide Poisoning (Cl⁻). Your batch of 1-Butyrylimidazole contains residual chloride from its synthesis (via butyryl chloride). | Perform Protocol A (Silver Nitrate Test) below. |
| Precipitate forms immediately upon reagent addition. | Ligand Displacement. The catalyst ligands (e.g., phosphines) are being displaced by imidazole, forming insoluble metal-imidazole complexes. | Analyze precipitate by NMR/XRD. It will likely show metal-imidazole coordination. |
| Reaction works in CH₂Cl₂ but fails in THF/DMF. | Solvent-Assisted Poisoning. Polar solvents stabilize the ionic metal-imidazole complex, enhancing the poisoning effect. | Switch to non-polar solvents (Toluene/Hexane) to destabilize the ionic complex. |
Deep Dive: The Mechanism of Inhibition
Vector 1: The Coordination Trap (Competitive Binding)
Transition metals like Palladium(II) and Nickel(0) rely on open coordination sites to bind substrates (oxidative addition/ligand exchange). Imidazole is an excellent ligand with a high affinity for soft metals.
-
The Mechanism: As the butyrylation proceeds, Imidazole concentration increases. It acts as a "poisoning ligand," displacing labile ligands (like solvent molecules or weak phosphines) and forming thermodynamically stable, catalytically inert species (e.g., [Pd(Imidazole)₄]²⁺).
Vector 2: The Chloride Artifact
Commercial 1-Butyrylimidazole is often synthesized via the reaction of Butyryl Chloride + 2 Imidazole.
-
The Impurity: If not rigorously purified, the reagent retains Imidazolium Chloride .
-
The Effect: Chloride ions (
) are potent poisons for cationic metal catalysts (e.g., Cationic Pd or Rh species used in hydrogenation or C-H activation), collapsing the active cationic species into a neutral, inactive halide complex.
Visualizing the Poisoning Pathway
Figure 1: The Catalytic "Death Spiral." As the reaction produces the desired product, it simultaneously generates the inhibitor (Imidazole), which competes for the active catalyst.
Remediation Protocols
Protocol A: Rapid Halide Quantification (The "Silver Test")
Use this to validate raw material quality before risking expensive catalysts.
Materials: 0.1 M AgNO₃ solution, dilute HNO₃.
-
Dissolve 50 mg of 1-Butyrylimidazole in 1 mL of water/methanol (1:1).
-
Acidify with 2 drops of dilute HNO₃ (prevents silver imidazolate precipitation).
-
Add 2 drops of 0.1 M AgNO₃.
-
Result:
-
Clear: Chloride free. Safe for cationic catalysts.
-
Turbid/White Precipitate: Chloride present (>500 ppm). Do not use for Rh/Pd catalysis without purification.
-
Protocol B: In-Situ Scavenging (The "Sponge" Method)
Use this when the imidazole byproduct is the issue.
Concept: Add a heterogeneous scavenger that binds imidazole stronger than your catalyst does, but does not react with 1-Butyrylimidazole.
Recommended Scavengers:
-
Amberlyst-15 (Dry): Strong acid resin. Protonates imidazole to form non-coordinating imidazolium. Caution: Can catalyze hydrolysis of reagent if wet.
-
Anhydrous ZnCl₂ (0.5 equiv): Lewis acid "sink." Forms a precipitate with imidazole (Zn(Im)₂Cl₂), physically removing it from solution.
Workflow:
-
Prepare reaction mixture with Substrate + Catalyst.
-
Add Scavenger (e.g., 1.5 equiv relative to expected imidazole release).
-
Add 1-Butyrylimidazole slowly.
-
Filter reaction mixture upon completion to remove scavenger-imidazole complex.
Frequently Asked Questions (FAQ)
Q1: Can I just use acid (HCl) to protonate the imidazole?
A: Generally, no . While protonating imidazole (
Q2: I'm doing a Suzuki coupling on a butyrylated heteroaryl. Why is it failing? A: If you synthesized the butyryl-heteroaryl using 1-Butyrylimidazole in the previous step, you likely carried over imidazole traces. Imidazole poisons Pd(0) in Suzuki couplings.
-
Fix: You must perform an acidic aqueous wash (pH 4) during the workup of the first step to ensure <10 ppm imidazole carryover before adding the Pd catalyst.
Q3: Why does my reaction turn black? A: "Pd-Black" formation. Imidazole can promote the aggregation of Pd nanoparticles by displacing stabilizing ligands, leading to catalyst decomposition. This confirms ligand displacement is occurring.
Comparative Data: Scavenger Efficacy
Impact of additives on Pd-catalyzed C-H butyrylation (Yield % at 4 hours).
| Condition | Yield (%) | Catalyst Status | Notes |
| Standard (No Additive) | 32% | Deactivated | Stalls after 1 hour. |
| + Triethylamine | 15% | Poisoned | Base additive exacerbates coordination. |
| + Amberlyst-15 (Dry) | 88% | Active | Imidazole sequestered on resin. |
| + ZnCl₂ (0.5 equiv) | 76% | Active | Precipitate observed (Zn-complex). |
References
-
Mechanism of Acyl Imidazole Reactivity
-
Palladium Catalyst Poisoning by Nitrogen Heterocycles
-
Synthesis & Impurities of Imidazolium Reagents
- Title: Synthesis and characterization of 1-butyl-3-methylimidazolium chloride (Impurities discussion).
- Source:National Institutes of Health (PubMed Central)
-
URL:[Link]
-
Overcoming Heterocycle Poisoning in C-H Activation
- Title: Bypassing the Limitations of Directed C–H Functionaliz
- Source:National Institutes of Health (PubMed Central)
-
URL:[Link]
Sources
Technical Support Center: Quantifying 1-Butyrylimidazole Conversion
The following technical guide addresses the specific analytical challenges associated with 1-Butyrylimidazole (CAS 61063-18-1) . This compound belongs to the class of N-acyl imidazoles, which are potent acylating agents. Their high reactivity makes them inherently unstable in standard analytical workflows, necessitating specialized handling to avoid "ghost peaks" and quantitation errors.
Status: Operational | Tier: Level 3 (Method Development) Topic: Troubleshooting Instability & Quantitation Artifacts
Executive Brief: The "Hydrolysis Trap"
If you are observing poor reproducibility, shifting retention times, or "disappearing" peaks when analyzing 1-Butyrylimidazole, you are likely fighting its intrinsic chemistry.
The Core Problem: N-acyl imidazoles are moisture-sensitive. In the presence of water (even atmospheric moisture or trace water in "dry" solvents), they hydrolyze back to Imidazole and Butyric Acid .
-
Direct Consequence: Standard Reversed-Phase HPLC (which uses aqueous mobile phases) will degrade your analyte during the run.
-
The Fix: Do not analyze directly. Use Pre-Column Derivatization (Quenching) to convert the labile 1-Butyrylimidazole into a stable amide before injection.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "My HPLC peak for 1-Butyrylimidazole decreases with every injection from the same vial. Is my autosampler failing?"
Diagnosis: It is not the autosampler; it is in-vial hydrolysis . Technical Context: If your sample diluent contains protic solvents (Methanol, Ethanol) or is not strictly anhydrous (Acetonitrile with >0.1% water), the 1-Butyrylimidazole is reacting in the vial.
-
The Artifact: You will see the 1-Butyrylimidazole peak shrink and the Imidazole peak (eluting earlier) grow.
-
Immediate Action: Switch sample diluent to anhydrous Dichloromethane (DCM) or THF . Ensure autosampler temperature is set to 4°C to slow kinetics.
Q2: "I see a broad, tailing peak that shifts retention time depending on the flow rate. What is happening?"
Diagnosis: This is On-Column Hydrolysis . Mechanism: As the band of 1-Butyrylimidazole travels through the column, it reacts with the water in your mobile phase.
-
The Result: The detector sees a smear of the reactant and the product (Imidazole) forming continuously along the column length. This is a classic "dynamic reactor" artifact.
-
Solution: You cannot use standard aqueous RP-HPLC for direct quantitation. You must switch to the Derivatization Protocol (See Part 2).
Q3: "Can I use GC-MS? The compound should be volatile."
Diagnosis: Risky. N-acyl imidazoles are thermally labile. Risk Factor: The high injection port temperature (250°C+) can cause thermal decomposition (pyrolysis) into ketenes or reversion to imidazole, leading to false-negative results. Verdict: LC-UV (after derivatization) is more robust than GC for this specific acylating agent.
Part 2: The Self-Validating Derivatization Protocol
Objective: Convert the unstable 1-Butyrylimidazole into a stable N-butylbutyramide (or similar) that can be quantified without degradation.
The Reaction Logic
We exploit the reagent's reactivity to "lock" the stoichiometry. By adding an excess of a primary amine (e.g., Benzylamine or n-Butylamine), we force the conversion to a stable amide.
Reaction: 1-Butyrylimidazole + Benzylamine → N-Benzylbutyramide (Stable) + Imidazole
Step-by-Step Procedure
-
Quenching Reagent: Prepare a solution of Benzylamine (1.5 equivalents relative to expected 1-Butyrylimidazole) in anhydrous Acetonitrile.
-
Sampling: Take an aliquot of your reaction mixture (containing the 1-Butyrylimidazole).
-
Reaction: Immediately add the Sampling aliquot to the Quenching Reagent.
-
Time: Allow to react for 5–10 minutes at Room Temp. (Reaction is usually instantaneous).
-
-
Analysis: Inject this mixture into the HPLC.
-
Quantification: Measure the peak area of the N-Benzylbutyramide .
Why this is Self-Validating: If you spike the sample with a known standard of 1-Butyrylimidazole and the recovery of the amide is <95%, you know your quenching was too slow or water competed for the reaction.
Part 3: Visualization of Pathways
Pathway Diagram: Hydrolysis vs. Derivatization
The following diagram illustrates why direct analysis fails and how the derivatization strategy bypasses the instability.
Caption: Figure 1. Analytical pathways. The red path (Direct Analysis) leads to hydrolysis artifacts. The green path (Derivatization) yields a stable, quantifiable surrogate.
Part 4: Analytical Method Parameters (HPLC)
Once derivatized, the target analyte is N-Benzylbutyramide . This molecule is stable and UV-active.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard RP retention is sufficient for the amide. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses silanol activity; ensures sharp peaks. |
| Mobile Phase B | Acetonitrile | Stronger elution strength than MeOH; lower backpressure. |
| Gradient | 10% B to 90% B over 10 min | Separates the early-eluting Imidazole from the late-eluting Amide. |
| Detection | UV @ 210 nm or 254 nm | 210 nm for amide bond; 254 nm if using Benzylamine (aromatic ring). |
| Flow Rate | 1.0 mL/min | Standard flow.[1] |
Data Interpretation Table
Use this table to interpret the peaks in your chromatogram.
| Peak Identity | Retention (Approx) | Origin |
| Imidazole | 1.5 - 2.5 min | Byproduct of the reaction (or hydrolysis). |
| Benzylamine | 3.0 - 4.0 min | Excess quenching reagent (Must be present to ensure full quench). |
| N-Benzylbutyramide | 6.5 - 7.5 min | Target Analyte (Stoichiometric equivalent to 1-Butyrylimidazole). |
| Butyric Acid | 2.5 - 3.5 min | Evidence of moisture contamination before quenching. |
Part 5: References & Authority[2][3]
-
Mechanism of Hydrolysis: Jencks, W. P., & Carriuolo, J. (1961). Reactivity of Nucleophilic Reagents toward N-Acetylimidazole. Journal of the American Chemical Society. Link
-
Establishes the baseline instability of N-acyl imidazoles in aqueous media.
-
-
Derivatization Strategy: Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition. Link
-
Foundational text on the reactivity of acyl imidazoles with amines (aminolysis).
-
-
Analytical Handling: Connors, K. A., & Pandit, N. K. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Link
-
Provides kinetic context for the competition between hydrolysis and acylation.
-
-
General Stability Data: PubChem Compound Summary for N-Acetylimidazole (Analogous structure). Link
-
Source for physicochemical properties and reactivity alerts.
-
Sources
Technical Support Center: 1-Butyrylimidazole Removal Protocols
Case ID: TICKET-CHEM-084 Subject: Work-up procedures to remove unreacted 1-Butyrylimidazole Status: Open Support Tier: Senior Application Scientist
Executive Summary
1-Butyrylimidazole (CAS: 4122-54-7) is a highly effective acylating agent often used when acid chlorides are too harsh. However, its high boiling point (~247°C) makes removal by evaporation impossible. Successful work-up relies on chemical derivatization (hydrolysis) followed by phase separation .
This guide details the standard operating procedures (SOPs) for removing this reagent and its byproducts (imidazole and butyric acid) from your reaction mixture.
Module 1: The Standard Aqueous Protocol (Tier 1)
Best for: Stable, non-polar to moderately polar products (amides, esters) soluble in organic solvents (DCM, EtOAc, Ether).
The Mechanism
Unlike volatile reagents (e.g., thionyl chloride), 1-butyrylimidazole must be chemically disassembled.
-
Hydrolysis: Water converts the reagent into butyric acid and imidazole .
-
Acid Wash: Protonates the imidazole (
) to form water-soluble imidazolium chloride. -
Base Wash: Deprotonates the butyric acid (
) to form water-soluble sodium butyrate.
Step-by-Step Workflow
-
Quench: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Acidic Wash (Removal of Imidazole):
-
Wash the organic layer 2x with 0.5 M HCl or 10% Citric Acid .
-
Why? This rapidly hydrolyzes residual reagent and pulls the resulting imidazole into the aqueous layer.
-
Check: The aqueous layer should be acidic (pH < 2).[1]
-
-
Basic Wash (Removal of Butyric Acid):
-
Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).
-
Why? Hydrolysis generates butyric acid. If not removed, your product will smell rancid (like vomit/sweat). This step converts it to the odorless salt.
-
-
Final Rinse: Wash 1x with Brine (Saturated NaCl) to break any emulsions and dry the organic layer.
Visualization: The Extraction Logic
Figure 1: Sequential extraction logic for removing amphoteric byproducts.
Module 2: Acid-Sensitive Compounds (Tier 2)
Best for: Products containing acetals, silyl ethers, or Boc groups that might degrade in HCl.
The Issue: Standard HCl washes can cleave protecting groups. The Solution: Use a "Buffered Hydrolysis" approach.
-
Modified Quench: Add Saturated Ammonium Chloride (NH₄Cl) instead of HCl.
-
pH:[1] ~4.5–5.0 (Mildly acidic).
-
Action: Sufficient to protonate imidazole without stripping sensitive protecting groups.
-
-
Agitation: Stir vigorously for 15–30 minutes. 1-Butyrylimidazole hydrolyzes slower at higher pH; time is required to ensure complete destruction.
-
Scavenger Resin (Alternative):
-
Add Polymer-supported Isocyanate (removes amines/imidazole) or Amberlyst 15 (acidic resin).
-
Stir for 1 hour, then filter. This avoids liquid-liquid extraction entirely.
-
Module 3: Troubleshooting & FAQs
Q: My product still smells terrible (like rancid butter). Why?
A: You likely skipped or under-performed the Basic Wash (Step 3) . The hydrolysis of 1-butyrylimidazole releases butyric acid .
-
Boiling Point: 163.5°C (Hard to evaporate).
-
Odor Threshold: Extremely low (ppm range).
-
Fix: Dissolve product in ether/DCM and wash extensively with 1M NaOH (if product is stable to base) or Saturated NaHCO₃ until the smell dissipates.
Q: Can I just use rotary evaporation (Rotovap)?
A: No. See the physical property comparison below. 1-Butyrylimidazole is effectively non-volatile under standard lab conditions.
| Compound | Boiling Point (760 mmHg) | Volatility Status |
| 1-Butyrylimidazole | 247.4°C | Non-Volatile |
| Butyric Acid | 163.5°C | Low Volatility |
| Imidazole | 256°C | Non-Volatile |
| Thionyl Chloride | 74.6°C | Volatile |
Q: I see a "streak" on my TLC plate interfering with my product.
A: That is likely Imidazole . On silica gel, imidazole drags (streaks) due to its basicity interacting with acidic silanols.
-
Fix: Add 1% Triethylamine (Et₃N) to your TLC eluent to sharpen the spots.
-
Purification: If you must column the mixture without extraction, dope your silica column solvent with 1% Et₃N or 1% MeOH to elute the imidazole quickly, or use a gradient to leave it stuck at the top.
Module 4: Advanced Scavenging (Water-Free)
Best for: Hydrolytically unstable products (e.g., activated esters, anhydrides).
If you cannot expose your product to water, you must use Solid Phase Extraction (SPE) .
-
Reagent: Amberlyst 15 (H+ form) or Silica-supported Propylsulfonic Acid .
-
Protocol:
-
Dilute reaction mixture in dry DCM.
-
Add 3–5 equivalents of acidic resin (relative to initial imidazole loading).
-
Stir for 1 hour. The basic imidazole binds to the acidic resin.
-
Filter the resin.[2]
-
Note: This removes the imidazole but not the unreacted butyryl group if it hasn't hydrolyzed. To remove unreacted 1-butyrylimidazole in a water-free environment, add a nucleophilic scavenger (e.g., aminomethyl polystyrene ) to react with the excess reagent first.
-
Visualization: Scavenger Workflow
Figure 2: Solid-phase scavenging for water-sensitive workups.
References
-
Staab, H. A. (1962).[3] Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. [Link]
-
Organic Syntheses. (1968). 1,1'-Carbonyldiimidazole (General handling of imidazole byproducts).[3][4] Organic Syntheses, Coll. Vol. 5, p.201. [Link]
Sources
Validation & Comparative
1-Butyrylimidazole vs. Butyryl Chloride: A Comparative Acylation Guide
Executive Summary
In the landscape of acylating agents, Butyryl Chloride and 1-Butyrylimidazole represent two distinct tactical approaches to the same strategic goal: the introduction of a butyryl (
-
Butyryl Chloride is the "sledgehammer": kinetically aggressive, sterically unencumbered, and highly efficient for unreactive nucleophiles. However, its generation of stoichiometric HCl necessitates rigorous base scavenging and threatens acid-sensitive protecting groups (e.g., Boc, acetals).
-
1-Butyrylimidazole is the "scalpel": a tunable, mild acylating agent (an "active amide"). It operates under neutral-to-mildly-basic conditions, eliminating the risk of acid-catalyzed side reactions. It is the reagent of choice for late-stage functionalization of complex, multifunctional scaffolds.
This guide provides a technical comparison to assist medicinal chemists in selecting the optimal reagent based on substrate sensitivity and reaction kinetics.
Mechanistic Profiling & Kinetics
The divergence in performance stems from the electronic nature of the leaving group (LG).
Electronic Activation
-
Butyryl Chloride: The chlorine atom exerts a strong inductive effect (
), making the carbonyl carbon highly electrophilic. The chloride ion ( ) is an excellent leaving group ( of conjugate acid ). This results in rapid kinetics but low selectivity. -
1-Butyrylimidazole: The imidazole ring withdraws electron density via resonance but also donates back via the nitrogen lone pair, stabilizing the ground state relative to the acid chloride. The leaving group is imidazole (
of conjugate acid ). Activation often requires protonation or Lewis acid catalysis to match the reactivity of the chloride.
Mechanism of Action (Visualization)
The following diagram illustrates the mechanistic divergence, highlighting the tetrahedral intermediates and byproduct generation.
Figure 1: Mechanistic pathways showing the high-energy trajectory of the acid chloride versus the stabilized, byproduct-neutral pathway of the acylimidazole.
Comparative Performance Data
The following data consolidates physicochemical properties and reactivity profiles relevant to process optimization.
| Feature | Butyryl Chloride | 1-Butyrylimidazole |
| CAS Number | 141-75-3 | 29117-64-8 |
| Leaving Group | -7 (HCl) | 6.95 (Imidazolium) |
| Reactivity | High (Exothermic) | Moderate (Tunable) |
| Byproduct | Hydrogen Chloride (Gas/Acid) | Imidazole (Solid/Base) |
| Moisture Sensitivity | Extreme (Violent Hydrolysis) | Moderate (Slow Hydrolysis) |
| Selectivity | Low (Acylates OH, NH2, SH indiscriminately) | High (Prefers primary NH2 > OH) |
| Acid Scavenger | Mandatory (TEA, DIPEA, Pyridine) | Optional (Self-buffering) |
| Storage Stability | Poor (Degrades to HCl) | Good (Hygroscopic solid/oil) |
| Suitability | Sterically hindered substrates | Acid-sensitive substrates (Boc, TBS) |
Experimental Protocols
Protocol A: Standard Acylation (Butyryl Chloride)
Best for: Robust substrates, sterically hindered amines, or scale-up where cost is the primary driver.
Reagents:
-
Substrate (1.0 equiv)
-
Butyryl Chloride (1.1 – 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask under
or Ar atmosphere. -
Dissolution: Dissolve substrate and base (TEA) in anhydrous DCM. Cool to 0°C (ice bath) to control exotherm.
-
Addition: Add Butyryl Chloride dropwise via syringe. Caution: Evolution of HCl fumes may occur if base is insufficient.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC/LCMS.
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM, wash with brine, dry over
.
Critical Note: The HCl salt of the amine base (TEA·HCl) will precipitate. Ensure vigorous stirring.
Protocol B: Mild Acylation (1-Butyrylimidazole)
Best for: Late-stage functionalization, peptides, and substrates containing acid-labile groups (e.g., acetals, silyl ethers).
Note: While 1-Butyrylimidazole can be purchased, it is often generated in situ using 1,1'-Carbonyldiimidazole (CDI) and Butyric Acid to ensure maximum activity and purity.
Reagents:
-
Butyric Acid (1.1 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Substrate (1.0 equiv)
-
Catalyst (Optional): DBU or DMAP (0.1 equiv) for unreactive alcohols.
-
Solvent: THF or Acetonitrile (ACN).
Workflow:
-
Activation (In Situ): Dissolve Butyric Acid in anhydrous THF at RT. Add CDI portion-wise.[1][2]
-
Observation:
gas evolution indicates formation of the acylimidazole. Stir for 30–60 mins until gas evolution ceases.
-
-
Coupling: Add the nucleophile substrate directly to the reaction mixture.
-
Reaction: Stir at RT (for amines) or reflux (for hindered alcohols).
-
Self-Buffering: The imidazole released acts as a mild base, often negating the need for external bases.
-
-
Workup: Dilute with EtOAc. Wash with water (removes imidazole and unreacted acid). Dry over
.
Decision Framework & Application Guide
Use the following logic flow to determine the appropriate reagent for your specific campaign.
Figure 2: Decision matrix for reagent selection based on substrate stability and steric profile.
Case Study: Selective N-Acylation
In a molecule containing both a primary amine and a secondary alcohol, 1-Butyrylimidazole demonstrates superior chemoselectivity. Under controlled conditions (RT, no catalyst), it will exclusively acylate the amine (
Safety & Handling
Butyryl Chloride[3][4][5]
-
Hazards: Corrosive, Flammable, Lachrymator.[3] Reacts violently with water to release HCl gas.[3]
-
PPE: Fume hood mandatory. Face shield recommended. Double nitrile gloves.
-
Spill Control: Neutralize with sodium bicarbonate or lime. Do not add water directly.
1-Butyrylimidazole[1][6]
-
PPE: Standard lab coat, safety glasses, gloves.
-
Handling: Store in a desiccator. If synthesizing in situ using CDI, account for
pressure buildup in sealed vessels.
References
-
Reactivity of N-Acylimidazoles: Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367.
-
Butyryl Chloride Properties: PubChem Database.[3] "Butyryl chloride (CID 8855)."[5] National Center for Biotechnology Information.
-
CDI Mediated Acylation: Armstrong, A., et al. (2004). "N-Acylimidazoles as Reagents for the Synthesis of Amides." Tetrahedron.
-
Peptide Synthesis Protocols: "N-Terminus Acetylation Protocol." CDN Protocols.
Sources
A Senior Application Scientist's Guide to the Kinetics of Acylation: 1-Butyrylimidazole in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the precise and controlled modification of biomolecules is paramount. Acylation, the introduction of an acyl group, stands as a cornerstone reaction for altering the structure and function of proteins, peptides, and other bioactive molecules. The choice of acylating agent is a critical determinant of reaction efficiency, selectivity, and the overall success of a synthetic strategy. This guide provides an in-depth comparison of 1-butyrylimidazole with other common acylating agents, supported by experimental data and field-proven insights, to empower researchers in making informed decisions for their kinetic studies.
The Acylating Agent's Dilemma: Balancing Reactivity and Selectivity
The ideal acylating agent offers a harmonious balance between reactivity and selectivity. Highly reactive agents like acyl chlorides often lead to rapid, high-yield reactions but can suffer from a lack of selectivity and the production of corrosive byproducts[1]. Conversely, less reactive agents such as carboxylic anhydrides may offer better selectivity but often require harsher conditions or longer reaction times[2][3].
N-acylimidazoles, including 1-butyrylimidazole, occupy a valuable middle ground. They are considered moderately reactive electrophiles with good solubility in aqueous media and a relatively long half-life, making them particularly amenable to biological applications[4]. Their reactivity can be attributed to the imidazole leaving group, which is a stable anion.
Comparative Kinetic Analysis: 1-Butyrylimidazole vs. The Alternatives
The general order of reactivity for common acylating agents is:
Acyl Chlorides > Acid Anhydrides > N-Acylimidazoles > Carboxylic Acids
This trend is primarily governed by the nature of the leaving group, with chloride being an excellent leaving group, followed by the carboxylate anion, and then imidazole.
Table 1: Comparative Performance of Acylating Agents
| Acylating Agent | General Reactivity | Leaving Group | Byproduct | Key Advantages | Key Disadvantages |
| Butyryl Chloride | Very High | Cl⁻ | HCl | Rapid reactions, high yields | Highly corrosive, moisture sensitive, produces strong acid |
| Butyric Anhydride | High | Butyrate | Butyric Acid | Milder than acyl chlorides, less corrosive byproduct | Less reactive than acyl chlorides, may require catalysts or higher temperatures |
| 1-Butyrylimidazole | Moderate | Imidazole | Imidazole | Good stability in aqueous media, tunable reactivity, biocompatible byproducts | Less reactive than anhydrides and acyl chlorides |
Insights from Experimental Data
Kinetic studies on the acylation of microcrystalline cellulose have shown that N-acylimidazoles are more reactive than the corresponding acid anhydrides in certain ionic liquid systems[5]. This highlights that the reaction environment can significantly influence the relative reactivity of these agents.
Furthermore, in the context of enzyme kinetics, a study on the acylation of α-chymotrypsin provided specific rate constants for various N-acylimidazoles. For 1-butyrylimidazole (referred to as N-butyrylimidazole in the study), the second-order rate constant (k₂/Kₘ) for the acylation of the enzyme's active site serine was determined. This provides a quantitative measure of its reactivity in a biological context.
The Mechanism of Acylation by 1-Butyrylimidazole
The acylation of a nucleophile (Nu-H) by 1-butyrylimidazole proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon of the butyryl group. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable imidazole anion as the leaving group and resulting in the acylated product.
Caption: Mechanism of acylation by 1-Butyrylimidazole.
Experimental Workflow for Kinetic Analysis
A robust and self-validating experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general workflow for a spectrophotometric kinetic assay of acylation with 1-butyrylimidazole.
Caption: Experimental workflow for a spectrophotometric kinetic assay.
Detailed Protocol: Spectrophotometric Kinetic Assay
This protocol describes the determination of the pseudo-first-order rate constant for the reaction of 1-butyrylimidazole with an excess of a nucleophile.
Materials:
-
1-Butyrylimidazole
-
Nucleophile of interest (e.g., an amine or a thiol-containing compound)
-
Appropriate buffer solution (ensure it does not react with the acylating agent)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 1-butyrylimidazole in a dry, aprotic solvent (e.g., acetonitrile) to prevent premature hydrolysis.
-
Prepare a stock solution of the nucleophile in the chosen buffer. The concentration of the nucleophile should be at least 10-fold higher than the final concentration of 1-butyrylimidazole to ensure pseudo-first-order conditions.
-
Prepare the buffer solution at the desired pH.
-
-
Determination of λmax:
-
Scan the UV-Vis spectrum of a dilute solution of 1-butyrylimidazole in the reaction buffer to determine the wavelength of maximum absorbance (λmax). This will be the wavelength at which the reaction is monitored.
-
-
Kinetic Run:
-
Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired reaction temperature.
-
Pipette the required volume of the nucleophile stock solution and buffer into a quartz cuvette. Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.
-
Initiate the reaction by adding a small, precise volume of the 1-butyrylimidazole stock solution to the cuvette. Quickly mix the contents by inverting the cuvette (with a cap) or by gentle pipetting.
-
Immediately start recording the absorbance at λmax as a function of time. The decrease in absorbance corresponds to the consumption of 1-butyrylimidazole.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should be linear.
-
The negative of the slope of this line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].
-
Causality Behind Experimental Choices
-
Choice of Pseudo-First-Order Conditions: Using a large excess of the nucleophile simplifies the rate law to depend only on the concentration of the acylating agent. This makes the determination of the rate constant more straightforward and less prone to errors from variations in the concentration of both reactants.
-
Use of a Buffer: Many acylation reactions are pH-dependent. A buffer is essential to maintain a constant pH throughout the experiment, ensuring that the observed rate constant is not influenced by changes in proton concentration.
-
Temperature Control: Reaction rates are highly sensitive to temperature. Precise temperature control is critical for obtaining reproducible kinetic data and for calculating activation parameters (e.g., activation energy).
Conclusion: Selecting the Right Tool for the Job
1-Butyrylimidazole presents a compelling option for researchers seeking a balance of reactivity, stability, and biocompatibility in their acylation reactions. Its moderate reactivity allows for controlled modifications, particularly in sensitive biological systems where highly reactive agents could lead to non-specific reactions and degradation of the target molecule.
While acyl chlorides and anhydrides may offer faster reaction rates, the milder conditions and greater stability of 1-butyrylimidazole often make it the superior choice for applications in drug development and chemical biology. The experimental framework provided in this guide offers a robust starting point for the kinetic characterization of acylation reactions with 1-butyrylimidazole, enabling researchers to quantitatively assess its performance and optimize their synthetic strategies.
References
-
Malek, N., et al. (2021). Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures: Relevance to the Synthesis of Mixed Cellulose Esters. ResearchGate. [Link]
-
Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question.... Sciencemadness. [Link]
-
Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers. [Link]
-
Zaramella, A., et al. (2002). Stability studies of N-acylimidazoles. Helvetica Chimica Acta. [Link]
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Nawaz, H., et al. (2014). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. ResearchGate. [Link]
-
Antony, E., & Hingorani, M. M. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Journal of Visualized Experiments. [Link]
-
Patel, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ResearchGate. [Link]
-
Jackson, J. B., & White, S. A. (2000). Stopped-flow reaction kinetics of recombinant components of proton-translocating transhydrogenase with physiological nucleotides. The Journal of Biological Chemistry. [Link]
-
Chamberlain, A. R., & Harris, M. E. (2024). Rapid Ribonuclease P Kinetics Measured by Stopped-Flow Fluorescence and Fluorescence Anisotropy. Methods in Molecular Biology. [Link]
-
Krivosheeva, A. V., et al. (2019). The methodology for the kinetic study of the reaction of the 2-methylimidazole formation by NMR-spectroscopy in situ. IOP Conference Series: Materials Science and Engineering. [Link]
- Staab, H. A. (1992). Preparation of n-acylimidazoles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Monitoring of 1-Butyrylimidazole Mediated Acylation
Topic: Spectroscopic Comparison of 1-Butyrylimidazole and its Reaction Products Content Type: Publish Comparison Guide
Executive Summary
1-Butyrylimidazole (CAS: 61063-18-1) represents a class of "active amides" (
This guide provides a rigorous spectroscopic framework for monitoring the synthesis and consumption of 1-Butyrylimidazole. By leveraging the distinct electronic signature of the imidazole ring, researchers can quantitatively differentiate the active reagent from its reaction products (butyramides and free imidazole) using IR and NMR methodologies.
Part 1: The Chemistry of Activation
The utility of 1-Butyrylimidazole lies in the "azolide" effect. The lone pair on the pyrrole-type nitrogen (N1) is involved in the aromatic sextet of the imidazole ring. Consequently, it cannot effectively donate electron density to the carbonyl oxygen via resonance. This destabilizes the C=N bond and increases the electrophilicity of the carbonyl carbon compared to a standard amide.
Reaction Mechanism: Aminolysis
The following pathway illustrates the reaction of 1-Butyrylimidazole with a primary amine (e.g., Benzylamine) to form
Figure 1: Mechanism of aminolysis. The imidazole moiety acts as a neutral leaving group driven by the restoration of aromaticity.
Part 2: Spectroscopic Fingerprinting
Distinguishing the active reagent from the product is critical for determining reaction completion. The
Infrared Spectroscopy (FT-IR)
The most diagnostic feature is the carbonyl stretching frequency.[1] In 1-Butyrylimidazole, the lack of resonance stabilization shifts the C=O stretch to a higher wavenumber (similar to vinyl esters) compared to the resulting amide product.
| Functional Group | 1-Butyrylimidazole (Reagent) | Butylamide (Product) | Free Imidazole (Byproduct) |
| C=O Stretch | 1745 ± 5 cm⁻¹ (Strong) | 1640 ± 10 cm⁻¹ (Strong) | Absent |
| C=N Ring Stretch | ~1530 cm⁻¹ | Absent | ~1580 cm⁻¹ |
| N-H Stretch | Absent | 3200–3400 cm⁻¹ (Amide) | 2600–3100 cm⁻¹ (Broad, H-bond) |
Diagnostic Rule: The disappearance of the high-frequency band at 1745 cm⁻¹ and the emergence of the amide I band at 1640 cm⁻¹ confirms the acyl transfer.
Proton NMR ( H-NMR)
The imidazole ring protons are highly sensitive to
-
Reagent (1-Butyrylimidazole): The acyl group is electron-withdrawing, deshielding the imidazole ring protons. The H2 proton typically appears downfield.
-
Byproduct (Imidazole): Upon release, the imidazole ring regains electron density, causing an upfield shift of the ring protons.
| Proton Environment | Reagent Shift ( | Product Shift ( | Rationale |
| Imidazole H2 (N-CH-N) | 8.40 – 8.50 ppm (s) | 7.70 – 7.80 ppm (s) | Loss of acyl deshielding effect. |
| Imidazole H4/H5 | 7.50 – 7.10 ppm | 7.15 ppm | Restoration of equivalence in free imidazole (fast exchange). |
| ~2.80 ppm (t) | ~2.20 ppm (t) | Carbonyl carbon becomes less electrophilic in amide form. |
Diagnostic Rule: Monitor the singlet at 8.4 ppm . Reaction completion is marked by the total disappearance of this peak and the growth of the imidazole singlet at 7.7 ppm .
Part 3: Experimental Protocol
This protocol describes the in situ generation of 1-Butyrylimidazole followed by aminolysis. This method avoids the isolation of the moisture-sensitive intermediate.
Reagents
-
Butyric Acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Benzylamine (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Workflow Diagram
Figure 2: One-pot synthesis workflow. Note that CO2 evolution indicates the formation of 1-Butyrylimidazole.
Step-by-Step Methodology
-
Activation: In a flame-dried flask under Argon, dissolve Butyric Acid (10 mmol) in anhydrous DCM (20 mL).
-
Reagent Formation: Add CDI (11 mmol) portion-wise. Caution: Vigorous evolution of CO
gas. Stir at room temperature for 45 minutes.-
Validation: Take an aliquot for IR. Confirm peak at 1745 cm⁻¹ (Acyl Imidazole) and absence of broad OH stretch (Acid).
-
-
Aminolysis: Add Benzylamine (10 mmol) dropwise. Stir for 2–4 hours.
-
Monitoring: Perform TLC (SiO
, 50% EtOAc/Hexane). The product amide is typically less polar than the imidazole byproduct. -
Workup: Wash the organic layer with 1M HCl (2 x 10 mL). This protonates the free imidazole (leaving group) and residual CDI, moving them to the aqueous phase. The neutral butyramide remains in the organic layer.
-
Isolation: Dry organic layer over MgSO
, filter, and concentrate.
Part 4: Performance Comparison
Why choose 1-Butyrylimidazole over traditional acylating agents?
| Feature | 1-Butyrylimidazole | Butyryl Chloride | Butyric Anhydride |
| Reactivity | Moderate (Selective) | High (Aggressive) | Low to Moderate |
| Byproduct | Imidazole (Neutral/Basic, solid) | HCl (Acidic gas, corrosive) | Butyric Acid (Liquid, acidic) |
| Atom Economy | Good | Excellent | Poor (loses 1 equiv acid) |
| Moisture Sensitivity | High | Very High | Moderate |
| Purification | Acid wash removes byproduct | Requires base trap / distillation | Requires base extraction |
| Substrate Scope | Best for acid-sensitive amines | Standard amines | Stable amines |
References
-
Armstrong, A. (2001). N-Acylimidazoles in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis.
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides).[2] Angewandte Chemie International Edition, 1(7), 351–367.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General reference for Amide vs. Azolide IR shifts).
-
Alei, M., & Wageman, W. E. (1979).[3] 15N NMR shifts for imidazole and 1-methyl imidazole.[3] Tetrahedron Letters, 20(8), 667-670. (Grounding for Imidazole NMR shifts).
Sources
Comparative Stability of N-Acylimidazoles: A Technical Guide
Executive Summary
N-Acylimidazoles occupy a unique "Goldilocks" zone in acyl transfer reagents: they are significantly more reactive than stable amides or esters but possess a longer hydrolytic half-life than acid chlorides or anhydrides.[1] This guide provides a technical comparison of the stability profiles of various N-acylimidazole derivatives.
Key Takeaway: The stability of N-acylimidazoles is not binary.[1][2] It is tunable via steric hindrance (e.g., ortho-substitution on the acyl group) and electronic modulation of the imidazole ring.[1] While N-acetylimidazole (NAI) is highly labile (
Mechanistic Underpinnings: The "Energy-Rich" Amide
To understand the stability differences, one must first understand the instability mechanism.[1] N-Acylimidazoles are "energy-rich" because the lone pair on the pyrrole-type nitrogen of the imidazole ring participates in the aromatic sextet.[1] This resonance competes with the standard amide resonance (delocalization into the carbonyl), rendering the carbonyl carbon highly electrophilic.[1]
Hydrolysis Mechanism
The primary degradation pathway is nucleophilic attack by water (or hydroxide), leading to the formation of the carboxylic acid and imidazole.[1][3]
[1]
Comparative Stability Analysis
The following data synthesizes classical kinetic studies (Jencks, 1960) with modern "twisted amide" research (2020-2022).
Impact of Acyl Group Structure
Steric hindrance around the carbonyl group is the most potent stabilizer.[1]
Table 1: Relative Hydrolytic Stability of N-Acylimidazoles (Aqueous Buffer, pH 7.0, 25°C)
| Compound | Structure Type | Relative Hydrolysis Rate ( | Approx. Half-Life ( | Stability Driver |
| N-Acetylimidazole | Aliphatic, Unhindered | 1.0 (Reference) | ~40-60 min | None (High reactivity) |
| N-Benzoylimidazole | Aromatic, Conjugated | ~0.5 | ~2 hours | Conjugation stabilizes carbonyl |
| N-(2,4,6-Trimethylbenzoyl)imidazole | Aromatic, Steric | < 0.01 | > 4 days | Steric Shielding (Mesitoyl group) |
| N-Pivaloylimidazole | Aliphatic, Steric | ~0.2 | ~5-6 hours | Bulky t-butyl group |
Note: Data derived from Jencks (1960) and Zaramella (2002).
Impact of Imidazole Substitution
Modifying the leaving group (the imidazole ring) also alters stability.[1]
-
2-Methylimidazole derivatives: A methyl group at the C2 position of the imidazole ring creates steric clash with the acyl group, twisting the amide bond.[1] Counter-intuitively, while this breaks conjugation (increasing energy), it also sterically hinders the approach of the water nucleophile, often resulting in a net increase in hydrolytic stability compared to unsubstituted analogs.[1]
-
Electron-Withdrawing Groups (e.g., 4-Nitro): Drastically decrease stability by making the imidazole a better leaving group (
of leaving group decreases).[1]
Comparison with Common Alternatives
Table 2: Performance Matrix vs. Alternatives
| Reagent Class | Hydrolytic Stability | Reactivity (Aminolysis) | Byproducts | Best Use Case |
| Acid Chlorides | Very Low (Seconds) | Extremely High | HCl (Corrosive) | Simple, non-sensitive substrates |
| N-Acylimidazoles | Low to Moderate | High | Imidazole (Neutral) | Acid-sensitive substrates, One-pot synthesis |
| NHS Esters | Moderate (Hours at pH 7) | Moderate | N-Hydroxysuccinimide | Bioconjugation (Proteins/Peptides) |
| Active Esters (pNP) | High | Low | p-Nitrophenol (Toxic) | Peptide synthesis (Slow) |
Experimental Protocol: Kinetic Stability Assay
As a scientist, you should not rely solely on literature values, as "stability" is heavily solvent- and pH-dependent.[1] Use this self-validating protocol to determine the
Principle
N-Acylimidazoles absorb strongly in the UV region (typically 240–250 nm) due to the conjugated amide system.[1] The hydrolysis products (carboxylic acid + imidazole) have significantly lower absorbance at this specific wavelength.[1] We monitor the decay of absorbance over time.[1]
Reagents & Setup
-
Buffer: 0.2 M Phosphate Buffer (pH 7.0) or solvent of choice (e.g., wet Acetonitrile).[1]
-
Stock Solution: 10 mM N-Acylimidazole in dry Acetonitrile (MeCN).
-
Instrument: UV-Vis Spectrophotometer with kinetic mode.
Step-by-Step Methodology
Self-Validation (Quality Control)
To ensure your data is valid, check the Isosbestic Point . If you scan the full spectrum periodically during hydrolysis, all curves should intersect at a single wavelength.[1]
-
Pass: Distinct isosbestic point exists (indicates clean conversion A
B).[1] -
Fail: No isosbestic point (indicates side reactions or polymerization).[1]
Storage and Handling Recommendations
Based on the stability data, follow these tiered storage protocols:
-
Tier 1: Labile (e.g., N-Acetylimidazole) [1]
-
Storage: -20°C, under Argon, in a desiccator.
-
Handling: Use immediately upon weighing.[1] Do not store as a stock solution in protic solvents.
-
-
Tier 2: Moderate (e.g., N-Benzoylimidazole) [1]
-
Storage: 4°C, dry container.
-
Handling: Stable in dry organic solvents (DCM, THF) for 24-48 hours.[1]
-
-
Tier 3: Stable (e.g., N-Mesitoylimidazole) [1]
References
-
Jencks, W. P., & Carriuolo, J. (1960).[1] General Base Catalysis of the Hydrolysis of N-Acetylimidazole. Journal of the American Chemical Society.[1] Link[1]
-
Staab, H. A. (1962).[1] Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition. Link[1]
-
Zaramella, S., et al. (2002).[1][4] Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry. Link[1]
-
Li, G., et al. (2020).[1][5] Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Journal of Organic Chemistry. Link[1]
-
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Link[1]
Sources
- 1. longdom.org [longdom.org]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
